Allyl isopropyl sulfide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPXSILEFOOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334611 | |
| Record name | Allyl isopropyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50996-72-0 | |
| Record name | Allyl isopropyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Allyl isopropyl sulfide chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Allyl Isopropyl Sulfide (B99878)
Introduction
Allyl isopropyl sulfide, with the CAS number 50996-72-0, is an organosulfur compound that belongs to the family of allyl sulfides.[1][2] These compounds are of significant interest to researchers, particularly those in drug development and food science, due to their presence in Allium species like garlic and onions and their associated biological activities.[3][4] Allyl sulfides are recognized for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a sulfur-containing organic molecule.[] Its structure features an allyl group (CH₂=CH-CH₂-) and an isopropyl group ((CH₃)₂CH-) linked by a sulfur atom. The presence of the allyl group is often crucial for the antimicrobial and other biological activities observed in related sulfide derivatives.[8]
Data Presentation
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂S | [1][2][] |
| Molecular Weight | 116.22 g/mol | [2][] |
| Computed Molecular Weight | 116.23 g/mol | [1] |
| CAS Number | 50996-72-0 | [1][2] |
| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1][] |
| Canonical SMILES | CC(C)SCC=C | [1] |
| InChI Key | OJBPXSILEFOOQD-UHFFFAOYSA-N | [1] |
| Kovats Retention Index | 822 (Semi-standard non-polar) | [1] |
Synthesis and Reactivity
While specific, detailed protocols for this compound are not extensively published in readily available literature, general and efficient methods for the synthesis of allyl sulfides are well-established. These methods typically involve the reaction of an appropriate allyl derivative with a thiol.
Experimental Protocols: Synthesis
A common and efficient route for synthesizing allyl sulfides is the catalyzed reaction between an allyl alcohol and a thiol.[9]
Protocol: Tin(II) Triflate Catalyzed Synthesis of Allyl Sulfides [9]
-
Reactant Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the allyl alcohol in a suitable anhydrous solvent, such as dichloromethane (B109758).
-
Addition of Thiol : To this solution, add an equimolar amount of the desired thiol (in this case, isopropyl thiol).
-
Catalyst Introduction : Introduce a catalytic amount of Tin(II) triflate (Sn(OTf)₂) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature. The progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 12 hours.
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica (B1680970) gel to yield the pure allyl sulfide.
Caption: Workflow for allyl sulfide synthesis and analysis.
Reactivity
-
Oxidation : The sulfide linkage is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone.
-
Polymerization : The allyl group can undergo polymerization. Heating allyl sulfides can lead to homolytic bond cleavage, forming radicals that initiate polymerization.[10]
-
Reactions with Oxidants : Like other sulfides, it is expected to react with strong oxidizing agents.[11][12]
-
Decomposition : On burning, it decomposes to produce toxic fumes, including sulfur oxides.[11]
Spectral and Analytical Characterization
Confirming the identity and purity of synthesized this compound requires standard analytical techniques.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structural elucidation.[13]
-
¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the allyl group (vinylic protons around 5-6 ppm and allylic protons adjacent to sulfur) and the isopropyl group (a septet for the CH group and a doublet for the two methyl groups).
-
¹³C NMR : The carbon NMR spectrum provides information on the number and type of carbon atoms.[1] The spectrum would show distinct peaks for the sp² carbons of the double bond and the sp³ carbons of the allyl and isopropyl groups.[14]
Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1] The mass spectrum would show a molecular ion peak corresponding to its molecular weight (116.22).
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[1] The spectrum of this compound would display characteristic absorption bands for C=C stretching of the allyl group and C-H stretching for both alkyl and alkenyl portions.
Biological Activity and Signaling Pathways
Allyl sulfides derived from garlic are known to possess significant biological activities, which are a major focus of drug discovery research.[3] While specific pathways for this compound are not detailed, the general mechanisms of related compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been studied.
These compounds can suppress tumor proliferation by inducing apoptosis and causing cell cycle arrest, often at the G2/M phase.[15] The anticancer effects are linked to the modulation of various cellular targets, including the inhibition of histone deacetylase (HDAC) activity, which leads to histone acetylation and changes in gene expression.[3]
Caption: Potential signaling pathways for allyl sulfides.
Safety and Handling
Safety information for this compound is not extensively detailed, but data from similar compounds like allyl propyl disulfide and general allyl sulfides provide guidance.
-
Hazards : Assumed to be a combustible liquid.[11] It may cause skin, eye, and respiratory irritation.[16]
-
Handling : Use in a well-ventilated area or under a fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[16] Keep away from heat, sparks, and open flames.[17]
-
Storage : Store in a cool, well-ventilated place in a tightly closed container, separated from oxidants.[11][17]
Conclusion
This compound is a valuable compound for research due to its structural relation to biologically active natural products. This guide has summarized its core chemical properties, outlined general protocols for its synthesis and characterization, and touched upon the biological pathways associated with the broader class of allyl sulfides. The provided data and workflows serve as a foundational resource for scientists and professionals engaged in chemical synthesis, drug development, and related fields. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its potential.
References
- 1. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. This compound | 50996-72-0 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. ICSC 1422 - ALLYL PROPYL DISULFIDE [inchem.org]
- 12. Allyl Propyl Disulfide | 2179-59-1 [chemicalbook.com]
- 13. azooptics.com [azooptics.com]
- 14. researchgate.net [researchgate.net]
- 15. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isopropyl sulfide (B99878), systematically known as 2-prop-2-enylsulfanylpropane, is an organosulfur compound with the chemical formula C₆H₁₂S.[1] As a sulfur-containing molecule, it belongs to a class of compounds that are of significant interest in the fields of flavor chemistry, natural products, and pharmacology.[] Allyl sulfides are notable constituents of plants in the Allium genus, such as garlic and onions, and are recognized for their distinct aromas and potential biological activities. This guide provides a comprehensive overview of the core physical properties of allyl isopropyl sulfide, details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. These properties are fundamental for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1] |
| Synonyms | Allyl isopropyl sulphide, 3-[(1-Methylethyl)thio]-1-propene | [1][3] |
| CAS Number | 50996-72-0 | [1] |
| Molecular Formula | C₆H₁₂S | [1] |
| Molecular Weight | 116.22 g/mol | |
| Boiling Point | 129 °C (at 740 Torr) | [4] |
| Density | 0.8580 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (inferred) | [5] |
| Melting Point | Data not available | |
| Refractive Index | Data not available |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail standard experimental methodologies for measuring key physical properties of liquid samples like this compound.
Determination of Boiling Point
The boiling point is a key indicator of a liquid's volatility and purity. The micro-reflux method using a capillary tube is a common and efficient technique when only a small amount of sample is available.
Methodology: Capillary Method
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.
-
Heating: The apparatus is heated, often using an aluminum block or a Thiele tube. As the temperature rises, air trapped in the capillary tube is expelled, seen as a slow stream of bubbles.
-
Observation: As the liquid's temperature approaches its boiling point, the vapor pressure increases, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.
-
Boiling Point Reading: At the point of rapid bubbling, heating is stopped. The liquid begins to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube. This temperature is recorded from the thermometer.
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For a liquid, this can be determined straightforwardly using standard laboratory equipment.
Methodology: Mass/Volume Measurement
-
Mass Measurement: An empty, dry graduated cylinder is placed on an electronic balance, and its mass is recorded.
-
Volume Measurement: A specific volume of this compound is carefully poured into the graduated cylinder. To ensure accuracy, the volume should be read from the bottom of the meniscus.
-
Combined Mass Measurement: The graduated cylinder containing the liquid is re-weighed, and the combined mass is recorded.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume
-
Temperature Control: The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property that is useful for identifying and assessing the purity of liquid compounds. An Abbe refractometer is a standard instrument for this measurement.
Methodology: Using an Abbe Refractometer
-
Instrument Calibration: The refractometer is first calibrated using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.
-
Measurement: The two prisms are closed and locked together. Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field.
-
Reading: The control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Value Acquisition: The refractive index value is then read directly from the instrument's scale. The temperature should be maintained at a constant value (commonly 20°C) by a circulating water bath, as the refractive index is sensitive to temperature changes.
Logical and Experimental Workflows
Visualizing the logical flow of scientific processes can clarify complex procedures. Below is a diagram representing a general workflow for the synthesis and subsequent physical characterization of an allyl sulfide compound.
Caption: Workflow for Synthesis and Physical Characterization.
Conclusion
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Allyl Isopropyl Sulfide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural elucidation of allyl isopropyl sulfide (B99878). This document provides an in-depth analysis of the spectroscopic data and experimental protocols essential for the characterization of this organosulfur compound.
Allyl isopropyl sulfide, a key organosulfur compound found in some Allium species and a versatile synthetic building block, possesses a unique molecular structure that gives rise to its characteristic properties and potential applications. This technical guide outlines the definitive methods and data used to confirm its chemical structure, C₆H₁₂S, providing a foundational resource for researchers in organic synthesis, natural product chemistry, and drug discovery.
Molecular Structure and Properties
This compound, systematically named 2-prop-2-enylsulfanylpropane, has a molecular weight of 116.23 g/mol .[1] The elucidation of its structure relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data for Structure Confirmation
The unequivocal identification of this compound is achieved through the detailed analysis of its spectral data. The following tables summarize the key quantitative information obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 - 5.71 | m | - | -CH= |
| 5.15 - 5.08 | m | - | =CH₂ |
| 3.19 | d | 7.2 | -S-CH₂- |
| 3.01 - 2.89 | m | - | -S-CH(CH₃)₂ |
| 1.29 | d | 6.8 | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 134.8 | -CH= |
| 116.9 | =CH₂ |
| 37.5 | -S-CH(CH₃)₂ |
| 35.2 | -S-CH₂- |
| 23.4 | -CH(CH₃)₂ |
Table 3: Mass Spectrometry Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 116 | Moderate | [M]⁺ (Molecular Ion) |
| 74 | High | [CH₃CH(S)CH₂CH=CH₂]⁺ |
| 41 | High | [CH₂=CH-CH₂]⁺ (Allyl Cation) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch |
| 2965, 2925, 2868 | Strong | C-H stretch (sp³) |
| 1635 | Medium | C=C stretch |
| 1455, 1380 | Medium | C-H bend (sp³) |
| 990, 915 | Strong | =C-H bend (out-of-plane) |
| 680 | Medium | C-S stretch |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate acquisition of spectroscopic data. The following sections outline the standard experimental protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed.
-
Spectral width: 0-150 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.
Visualization of Structure Elucidation Workflow and Key Relationships
Visual diagrams are instrumental in understanding the logical flow of structure determination and the relationships between different spectroscopic data points.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy provides an unambiguous structural confirmation of this compound. The presented data and protocols serve as a valuable resource for the scientific community, ensuring accurate identification and facilitating further research into the chemistry and potential applications of this and related organosulfur compounds.
References
The Elusive Allyl Isopropyl Sulfide: A Technical Examination of its Presumed Absence and the Dominance of Other Sulfur Compounds in Allium sativum
For Immediate Release
An in-depth guide for researchers, scientists, and drug development professionals on the natural sources of sulfur compounds in garlic, with a specific focus on the apparent absence of allyl isopropyl sulfide (B99878).
Introduction
Garlic (Allium sativum) is renowned for its distinctive flavor and aroma, as well as its numerous therapeutic properties, which are primarily attributed to a complex array of organosulfur compounds. While compounds such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) are well-documented, the presence of allyl isopropyl sulfide has been a subject of inquiry. This technical guide provides a comprehensive overview of the known sulfur compounds in garlic, their biosynthesis, and the analytical methodologies used for their characterization. Crucially, this paper also addresses the conspicuous absence of this compound in the existing scientific literature, suggesting it is not a naturally occurring compound in garlic in any significant quantity.
The Biosynthesis of Volatile Sulfur Compounds in Garlic
The characteristic volatile sulfur compounds of garlic are not present in intact cloves. They are produced via an enzymatic cascade initiated by tissue damage, such as crushing or cutting. The primary precursor is the non-volatile amino acid, alliin (B105686) (S-allyl-L-cysteine sulfoxide).
Upon tissue disruption, the enzyme alliinase, which is physically separated from alliin in intact cells, comes into contact with its substrate. Alliinase cleaves alliin to produce allylsulfenic acid, pyruvic acid, and ammonia.[1][2][3][4][5] Allylsulfenic acid is a highly reactive intermediate that rapidly undergoes self-condensation to form allicin (B1665233) (diallyl thiosulfinate), the compound responsible for the pungent aroma of fresh garlic.[1][5][6]
Allicin itself is unstable and quickly decomposes into a variety of other sulfur compounds, primarily diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which are major components of garlic oil.[5][6][7] The formation of these compounds is a key area of study for understanding the flavor profile and medicinal properties of garlic.
Caption: Biosynthetic pathway of major allyl sulfides in garlic.
Quantitative Analysis of Major Volatile Sulfur Compounds in Garlic
Extensive research has been conducted to quantify the volatile sulfur compounds in various garlic preparations. The concentrations of these compounds can vary significantly depending on the garlic variety, cultivation conditions, and processing methods.[8][9][10][11][12] A summary of representative quantitative data for major allyl sulfides from scientific literature is presented below. It is critical to note that across numerous studies employing sensitive analytical techniques, This compound is not reported as a constituent of garlic.
| Compound | Garlic Preparation | Concentration Range | Reference |
| Diallyl Disulfide (DADS) | Steam-distilled essential oil | 20.8 - 46.8% of total oil | [7][13] |
| Diallyl Trisulfide (DATS) | Steam-distilled essential oil | 16.8 - 34.1% of total oil | [7][13] |
| Allyl Methyl Sulfide | Headspace of crushed garlic | Variable, typically lower than DADS/DATS | [8] |
| Allicin | Freshly crushed garlic | ~3.7 mg/g | [14] |
Experimental Protocols for the Analysis of Volatile Sulfur Compounds in Garlic
The analysis of volatile sulfur compounds in garlic typically involves extraction followed by chromatographic separation and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for this purpose due to its high sensitivity and ability to identify individual compounds.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This method is widely used for the analysis of volatile and semi-volatile compounds in garlic.
-
Sample Preparation: A known weight of fresh garlic cloves is crushed or powdered. The sample is placed in a sealed headspace vial.
-
Extraction: A solid-phase microextraction (SPME) fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) is exposed to the headspace above the sample. The vial is typically heated (e.g., at 45°C for 10 minutes) to facilitate the release of volatile compounds, which then adsorb to the fiber.[6]
-
Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The compounds are then separated on a capillary column (e.g., DB-WAX) and detected by a mass spectrometer.[6]
Caption: Workflow for the analysis of garlic volatiles using HS-SPME-GC-MS.
Protocol 2: Solvent Extraction and High-Performance Liquid Chromatography (HPLC) for Allicin
Due to its thermal instability, allicin is often quantified using HPLC.
-
Extraction: Freshly crushed garlic is extracted with a solvent such as a mixture of methanol (B129727) and water.[15] The extraction is performed at a low temperature to minimize allicin degradation.
-
Filtration and Cleanup: The extract is filtered and may be cleaned up using solid-phase extraction (SPE) to remove interfering compounds.[15]
-
HPLC Analysis: The cleaned extract is injected into an HPLC system equipped with a C18 reversed-phase column and a UV detector (typically monitoring at 254 nm). Quantification is performed by comparing the peak area of allicin in the sample to that of a standard.
Conclusion
The available scientific evidence strongly indicates that this compound is not a naturally occurring volatile sulfur compound in garlic. Extensive analyses of garlic's chemical composition have consistently identified a range of other allyl and methyl sulfides as the predominant volatile organosulfur compounds. Researchers and drug development professionals should, therefore, focus their efforts on the well-characterized and abundant sulfur compounds in garlic, such as allicin, diallyl disulfide, and diallyl trisulfide, when investigating the plant's therapeutic properties. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these key bioactive molecules. Future research into the minor sulfur constituents of garlic may yet reveal novel compounds, but based on current knowledge, the presence of this compound is not supported.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 088: Profiling of Volatile Sulfur Compounds in Garlic and Its Processed Products [app.iftevent.org]
- 7. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HS-GC/MS volatile profile of different varieties of garlic and their behavior under heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stiftung-plantafood.de [stiftung-plantafood.de]
- 14. phcogres.com [phcogres.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to the Synthesis of Allyl Isopropyl Sulfide from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl isopropyl sulfide (B99878) from allyl alcohol and isopropyl thiol. The document details various catalytic methodologies, offering detailed experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical sciences.
Introduction
Allyl isopropyl sulfide is an organosulfur compound with potential applications in flavor chemistry and as a building block in organic synthesis. The efficient synthesis of such thioethers is a topic of ongoing interest. This guide focuses on modern catalytic methods for the direct coupling of allyl alcohol with isopropyl thiol, which represent an atom-economical and often milder alternative to traditional methods that may require pre-activation of the alcohol.
Reaction Scheme and Properties of Reactants and Product
The overall transformation involves the formation of a carbon-sulfur bond between the allyl group of allyl alcohol and the sulfur atom of isopropyl thiol, with the elimination of a water molecule.
Overall Reaction:
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Allyl Alcohol | Prop-2-en-1-ol | C₃H₆O | 58.08 | 96-98 | 0.854 |
| Isopropyl Thiol | Propane-2-thiol | C₃H₈S | 76.16 | 57-60 | 0.814 |
| This compound | 3-(Isopropylthio)-1-propene | C₆H₁₂S | 116.23 | 135-137 | Not available |
Note: Some physical properties may vary slightly depending on the source.
Catalytic Methodologies and Experimental Protocols
Several catalytic systems have been developed for the synthesis of allylic sulfides from allylic alcohols and thiols. This section details three prominent methods: Gold(I)-catalyzed, Tin(II) triflate-catalyzed, and visible-light photocatalyzed synthesis.
Gold(I)-Catalyzed Thioetherification
Gold(I) complexes have emerged as effective catalysts for the direct dehydrative coupling of alcohols and thiols. This method is noted for its mild reaction conditions and high atom economy.[1]
Experimental Protocol:
-
To a solution of allyl alcohol (1.0 equiv) in chloroform (B151607) (0.4 M), add isopropyl thiol (1.1 equiv).
-
Add the Gold(I) catalyst (e.g., a phosphine (B1218219) gold(I) complex, 5 mol%).
-
Stir the resulting mixture at a temperature between 35-60 °C for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a plug of silica (B1680970) gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Tin(II) Triflate-Catalyzed Allylic Substitution
Tin(II) triflate (Sn(OTf)₂) is a Lewis acid catalyst that effectively promotes the synthesis of allyl sulfides from allyl alcohols and thiols under mild conditions.[2][3] This method is characterized by its operational simplicity and the use of an inexpensive and readily available catalyst.[2]
Experimental Protocol:
-
To a solution of allyl alcohol (1.0 mmol) and isopropyl thiol (1.2 mmol) in dichloromethane (B109758) (DCM, 5 mL), add Sn(OTf)₂ (10 mol%, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visible-Light-Mediated Allylation using Eosin Y
A metal-free approach utilizing an organic dye, Eosin Y, as a photocatalyst offers a green and sustainable method for the allylation of thiols with allylic alcohols.[4] This reaction proceeds via the generation of sulfenyl radicals under visible light irradiation.[4]
Experimental Protocol:
-
In a reaction vessel, combine allyl alcohol (1.5 equiv), isopropyl thiol (1.0 equiv), and Eosin Y (1-2 mol%).
-
Dissolve the mixture in a suitable solvent, such as acetonitrile.
-
Irradiate the reaction mixture with a visible light source (e.g., a compact fluorescent lamp or an LED lamp) at room temperature.
-
Stir the reaction until the starting thiol is consumed (as monitored by TLC or GC).
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Table 2: Expected Product Characterization Data for this compound
| Data Type | Expected Values |
| ¹H NMR (CDCl₃) | δ ~5.8-6.0 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~3.2 (d, 2H, -S-CH₂-), ~2.9-3.1 (septet, 1H, -S-CH-), ~1.3 (d, 6H, -CH(CH₃)₂) ppm. |
| ¹³C NMR (CDCl₃) | δ ~134-136 (-CH=), ~116-118 (=CH₂), ~35-37 (-S-CH₂-), ~33-35 (-S-CH-), ~22-24 (-CH(CH₃)₂) ppm. |
| Mass Spec. (EI) | m/z (%): 116 (M+), fragments corresponding to loss of allyl and isopropyl groups. |
| IR (neat) | ν ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1640 (C=C), ~920, 990 (=C-H bend) cm⁻¹. |
Note: The spectral data presented are estimations based on typical chemical shifts and fragmentation patterns and should be confirmed by experimental analysis. The availability of spectral data for this compound is noted on PubChem.[5]
Visualizations
Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Proposed Catalytic Cycle for Gold(I)-Catalyzed Thioetherification
The proposed mechanism for the Gold(I)-catalyzed reaction involves the activation of the allyl alcohol by the gold catalyst, followed by nucleophilic attack of the thiol.[1]
Logical Relationship of Catalytic Approaches
The choice of catalytic method can be influenced by factors such as cost, desired reaction conditions, and environmental considerations.
References
- 1. Gold(I)-Catalysed Direct Thioetherifications Using Allylic Alcohols: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sn(OTf)2-Catalyzed Allylic Substitution of Thiols to Allyl Alcohols: Access to Allyl Sulfides [organic-chemistry.org]
- 3. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 4. Visible-light mediated allylation of thiols with allylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C-S Coupling Reactions for the Synthesis of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isopropyl sulfide (B99878) is an organosulfur compound of interest in various fields of chemical research, including flavor chemistry and as a potential building block in medicinal chemistry. The construction of the C-S bond in this molecule is a key synthetic step that can be achieved through several modern catalytic and non-catalytic methods. This technical guide provides a comprehensive overview of the primary C-S coupling reactions for the synthesis of allyl isopropyl sulfide, with a focus on transition-metal-catalyzed and metal-free approaches. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the practical application of these methodologies.
Synthetic Strategies for this compound
The synthesis of this compound typically involves the reaction of an allyl electrophile with an isopropyl thiol nucleophile (or its corresponding thiolate). The key challenge is to achieve high efficiency and selectivity under mild conditions. This guide will focus on two major strategies: transition-metal-catalyzed C-S coupling and metal-free C-S coupling reactions.
Transition-Metal-Catalyzed C-S Coupling: The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the allylation of nucleophiles.[1] While originally developed for carbon nucleophiles, it has been extended to a variety of heteroatom nucleophiles, including thiols. The reaction typically proceeds via a π-allylpalladium intermediate, which is then attacked by the nucleophile.[1]
Table 1: Generalized Experimental Protocol for Palladium-Catalyzed Allylation of Isopropyl Thiol
| Parameter | Value/Description |
| Reactants | Allyl acetate (B1210297) (1.0 eq), 2-Propanethiol (B166235) (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) or a non-nucleophilic organic base |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 12-24 hours (monitored by TLC or GC) |
| Work-up | 1. Quench with saturated aqueous NH₄Cl. 2. Extract with diethyl ether or ethyl acetate. 3. Wash the combined organic layers with brine. 4. Dry over anhydrous Na₂SO₄ or MgSO₄. 5. Concentrate under reduced pressure. 6. Purify by column chromatography on silica (B1680970) gel. |
Quantitative Data from Analogous Reactions:
The following table summarizes results for palladium-catalyzed allylation of various thiols, which can serve as a reference for optimizing the synthesis of this compound.
Table 2: Quantitative Data for Palladium-Catalyzed Allylation of Thiols
| Allyl Substrate | Thiol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Allyl Acetate | Thiophenol | Pd(PPh₃)₄ | K₂CO₃ | THF | 60 | 12 | 95 | [1] |
| Cinnamyl Acetate | Benzylthiol | [Pd(allyl)Cl]₂/dppf | NaH | THF | RT | 3 | 88 | [1] |
| Allyl Carbonate | 1-Hexanethiol | Pd₂(dba)₃/dppb | - | THF | 50 | 2 | 92 | [1] |
The mechanism of the Tsuji-Trost reaction involves the following key steps[3][4]:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl substrate, followed by oxidative addition to form a π-allylpalladium(II) complex, with the departure of the leaving group.
-
Nucleophilic Attack: The thiol (or more likely, the thiolate formed in the presence of a base) attacks the π-allyl complex. For soft nucleophiles like thiols, this attack typically occurs directly on one of the terminal carbons of the allyl moiety.[3]
-
Reductive Elimination: The C-S bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Nickel-Catalyzed C-S Coupling
Nickel complexes can also effectively catalyze the C-S coupling of allyl electrophiles with thiols. Nickel catalysis can sometimes offer advantages in terms of cost and reactivity, particularly with less reactive electrophiles like allyl alcohols.
The following is a generalized procedure for the nickel-catalyzed allylation of thiols using allyl alcohols, which are attractive substrates due to their low cost and the formation of water as the only byproduct.
Table 3: Generalized Experimental Protocol for Nickel-Catalyzed Allylation of Isopropyl Thiol
| Parameter | Value/Description |
| Reactants | Allyl alcohol (1.0 eq), 2-Propanethiol (1.2 eq) |
| Catalyst | Ni(cod)₂ (5 mol%) with a suitable phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%) |
| Additives | Lewis acid co-catalyst (e.g., B(OH)₃, 10 mol%) may be required |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Work-up | Similar to the Tsuji-Trost protocol. |
Quantitative Data from Analogous Nickel-Catalyzed Reactions:
Table 4: Quantitative Data for Nickel-Catalyzed Allylation of Thiols
| Allyl Substrate | Thiol | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Allyl Alcohol | Thiophenol | Ni(cod)₂/PPh₃/B(OH)₃ | Toluene | 100 | 24 | 85 |
| Allyl Acetate | 1-Dodecanethiol | Ni(acac)₂/dppe | THF | 60 | 16 | 90 |
The mechanism for nickel-catalyzed allylation of thiols is believed to be similar to the palladium-catalyzed pathway, involving a π-allylnickel(II) intermediate.
Caption: Plausible catalytic cycle for Ni-catalyzed allylation.
Metal-Free C-S Coupling
Metal-free methods for C-S bond formation are gaining increasing attention due to their lower cost, reduced toxicity, and simpler purification procedures. For the synthesis of this compound, a direct nucleophilic substitution reaction is the most straightforward metal-free approach.
This method relies on the generation of the isopropyl thiolate anion, which then acts as a potent nucleophile to displace a leaving group from an allyl electrophile.
Table 5: Experimental Protocol for Metal-Free S-Allylation of Isopropyl Thiol
| Parameter | Value/Description |
| Reactants | Allyl bromide (1.0 eq), 2-Propanethiol (1.1 eq) |
| Base | NaH (1.2 eq) or K₂CO₃ (2.0 eq) |
| Solvent | DMF or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Work-up | 1. Cautiously quench with water (if using NaH). 2. Extract with diethyl ether. 3. Wash with water and brine. 4. Dry over anhydrous MgSO₄. 5. Concentrate under reduced pressure. 6. Purify by distillation or column chromatography. |
Quantitative Data for Metal-Free S-Allylation:
This classical S-alkylation method is generally high-yielding for simple substrates.
Table 6: Quantitative Data for Metal-Free S-Allylation of Thiols
| Allyl Substrate | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Allyl Bromide | Thiophenol | K₂CO₃ | DMF | RT | 2 | >95 |
| Allyl Chloride | 1-Butanethiol | NaH | THF | 0 to RT | 4 | 92 |
The metal-free base-mediated synthesis of this compound proceeds through a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: The base removes the acidic proton from 2-propanethiol to generate the highly nucleophilic isopropyl thiolate anion.
-
Nucleophilic Attack: The isopropyl thiolate attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group in a single concerted step.
References
A Technical Guide to the Electrochemical Synthesis of Allylic Sulfides
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-sulfur bonds is a cornerstone of organic synthesis, with the resulting allylic sulfide (B99878) motifs present in numerous biologically active molecules and serving as versatile synthetic intermediates. Traditional methods for their synthesis often rely on transition-metal catalysts, stoichiometric oxidants, or pre-functionalized substrates, which can present challenges in terms of cost, sustainability, and functional group tolerance. In recent years, organic electrosynthesis has emerged as a powerful and green alternative, leveraging traceless electrons to drive chemical transformations under mild conditions. This technical guide provides an in-depth overview of the electrochemical synthesis of allylic sulfides, focusing on key methodologies, experimental protocols, and mechanistic insights.
Core Methodologies and Recent Advances
The electrochemical synthesis of allylic sulfides primarily revolves around the coupling of sulfur-containing nucleophiles with allylic electrophiles or the direct C-H functionalization of allylic substrates. A significant advancement in this area is the development of transition-metal- and oxidant-free methods, which enhance the environmental compatibility and operational simplicity of the synthesis.
One of the most promising recent developments is the electricity-promoted cross-coupling of allylic iodides with disulfides.[1][2][3] This approach offers a mild and scalable route to a diverse range of allylic thioethers with good to excellent yields and high regio- and stereoselectivity.[1][4] The reaction proceeds via a single-electron transfer pathway, highlighting the unique reactivity that can be accessed through electrochemical methods.[1]
While direct electrochemical allylic C-H sulfenylation is a less explored area, analogous electrochemical allylic C-H oxidations provide a valuable framework for potential future developments.[5][6][7][8] These methods often employ mediators to facilitate the hydrogen atom abstraction from the allylic position, generating a radical intermediate that can be trapped by a suitable nucleophile.[5][7]
Key Experimental Protocols
This section provides a detailed experimental protocol for the electrochemical synthesis of allylic thioethers from allylic iodides and disulfides, based on the work of Ghorai and coworkers.[1]
General Procedure for the Electrochemical Synthesis of Allylic Thioethers
Electrochemical Setup:
-
Electrolysis Cell: An undivided cell is typically used. For laboratory scale, commercially available electrolysis cells such as the ElectraSyn 2.0 are suitable.
-
Anode: Platinum (Pt) foil or graphite (B72142) plate.
-
Cathode: Nickel (Ni) foam or platinum (Pt) foil.
-
Power Source: A galvanostatic power supply capable of delivering a constant current.
Reaction Conditions:
-
Substrates: Allylic iodide (1.0 equiv.) and disulfide (1.0 equiv.).
-
Electrolyte: Lithium perchlorate (B79767) (LiClO₄) is a common choice, typically used at a concentration of 0.5 M in the solvent.
-
Solvent: Acetonitrile (CH₃CN) is a widely used solvent for this transformation.
-
Current: A constant current is applied, typically in the range of 8-10 mA.
-
Temperature: The reaction is generally carried out at room temperature.
-
Reaction Time: The electrolysis is continued until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion of the electrolysis, the solvent is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Quantitative Data Summary
The following tables summarize the quantitative data for the electrochemical synthesis of allylic sulfides, demonstrating the scope and efficiency of the methodology.
| Entry | Allylic Iodide | Disulfide | Product | Yield (%) |
| 1 | 80 | |||
| 2 | 75 | |||
| 3 | 78 | |||
| 4 | 72 | |||
| 5 | 68 | |||
| 6 | 70 | |||
| 7 | 65 | |||
| 8 | 62 |
Table 1: Substrate scope for the electrochemical coupling of various allylic iodides and disulfides. Data sourced from Ghorai et al., 2023.[1]
Mechanistic Insights and Visualizations
The electrochemical synthesis of allylic sulfides from allylic iodides and disulfides is proposed to proceed through a radical pathway initiated by single-electron transfer.[1] The following diagrams illustrate the proposed mechanism and a general experimental workflow.
Caption: Proposed mechanism for the electrochemical synthesis of allylic sulfides.
Caption: General experimental workflow for electrochemical allylic sulfide synthesis.
Conclusion and Future Outlook
The electrochemical synthesis of allylic sulfides represents a rapidly evolving field with significant potential for applications in both academic research and industrial drug development. The mild, oxidant-free, and often transition-metal-free conditions offer a distinct advantage over traditional synthetic methods. Future research in this area will likely focus on expanding the substrate scope, improving the efficiency and selectivity of direct allylic C-H sulfenylation, and exploring the application of these methods in continuous flow reactors for large-scale synthesis. The continued development of novel electrochemical strategies will undoubtedly pave the way for more sustainable and efficient access to valuable allylic sulfide building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical, Regioselective, and Stereoselective Synthesis of Allylic Thioethers and Selenoethers under Transition-Metal-Free and Oxidant-Free Conditions. | Semantic Scholar [semanticscholar.org]
- 3. primo.csu.edu.au [primo.csu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Scalable and Sustainable Electrochemical Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Allylic C–H Oxidation [sigmaaldrich.com]
- 8. Scalable and sustainable electrochemical allylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry in Allyl Sulfide Synthesis: A Technical Guide
Introduction
Allyl sulfides, a class of organosulfur compounds naturally found in plants of the Allium genus, are of significant interest to the pharmaceutical and fine chemical industries due to their diverse biological activities. Traditional synthetic routes to these compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, running counter to the principles of green chemistry. This technical guide provides an in-depth overview of modern, environmentally benign approaches to allyl sulfide (B99878) synthesis, focusing on methodologies that prioritize safety, efficiency, and sustainability. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement greener synthetic strategies.
Core Principles of Green Chemistry in Allyl Sulfide Synthesis
The green chemistry approaches discussed herein are guided by the following core principles:
-
Prevention: Designing synthetic pathways that minimize waste generation.
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment.
-
Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with safer alternatives.
-
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.
-
Catalysis: Employing catalytic reagents in preference to stoichiometric reagents.
Green Synthetic Approaches to Allyl Sulfides
This section details several innovative and green methods for the synthesis of allyl sulfides, complete with experimental protocols and quantitative data.
Biocatalytic Synthesis via Engineered Myoglobin (B1173299)
The use of enzymes as catalysts offers a highly selective and environmentally friendly route to allyl sulfides. Engineered variants of sperm whale myoglobin (Mb) have been shown to effectively catalyze the Doyle-Kirmse reaction, a[1][2]-sigmatropic rearrangement of an allyl sulfide with a diazo reagent, to form a new carbon-carbon bond.[1][2][3][4] This biocatalytic approach can achieve high efficiency and enantioselectivity under mild, aqueous conditions.[3][4]
Experimental Protocol: Myoglobin-Catalyzed Doyle-Kirmse Reaction [4]
-
Protein Expression and Purification: The engineered myoglobin variant, Mb(L29S,H64V,V68F), is expressed in E. coli and purified using standard chromatographic techniques.
-
Reaction Setup: In an oxygen-free environment (e.g., a glovebox), a solution is prepared in a potassium phosphate (B84403) buffer (50 mM, pH 8.0) containing the allyl sulfide substrate (e.g., phenyl allyl sulfide, 10 mM), ethyl diazoacetate (EDA, 20 mM), the purified Mb(L29S,H64V,V68F) catalyst (10 µM, 0.1 mol%), and sodium dithionite (B78146) (10 mM) as a reducing agent.
-
Reaction Execution: The reaction mixture is stirred at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
| Catalyst | Substrate | Diazo Reagent | Conversion (%) | Catalyst Loading (mol%) | Time (h) | Ref. |
| Mb(L29S,H64V,V68F) | Phenyl allyl sulfide | Ethyl diazoacetate | >99 | 0.1 | Not Specified | [1] |
| Mb(L29S,H64V,V68F) | Benzyl (B1604629) allyl sulfide | Ethyl diazoacetate | 93 | 0.1 | Not Specified | [1] |
Atom Economy: The Doyle-Kirmse reaction itself has a high atom economy as it is a rearrangement reaction. However, the synthesis of the diazo reagent needs to be considered for a full assessment.
Experimental Workflow:
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods.[5][6] The synthesis of diallyl disulfide and diallyl trisulfide can be efficiently achieved using microwave assistance in an aqueous medium, often with the aid of a phase transfer catalyst (PTC).[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of Diallyl Trisulfide [7]
-
Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide (Na₂S, 24 g, 0.1 mol) and sulfur powder (6.4 g, 0.2 mol) in 100 mL of distilled water. Heat the solution to 60°C and stir for 2 hours to facilitate the formation of sodium trisulfide (Na₂S₃).
-
Reaction with Allyl Halide: To the sodium trisulfide solution, add a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). The optimal mass ratio of TBAB to the in-situ formed sodium disulfide is approximately 0.021:1.[7] Add allyl chloride or allyl bromide to the reaction mixture. An effective molar ratio of sodium disulfide to allyl chloride is reported to be 0.65:1.[7]
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a power of approximately 195 W for about 12 minutes.[7]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the organic layer containing the diallyl trisulfide with a suitable solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure to obtain the crude diallyl trisulfide product. Further purification can be achieved by distillation under reduced pressure.
Quantitative Data:
| Product | Catalyst | Power (W) | Time (min) | Yield (%) | Ref. |
| Diallyl disulfide | TBAB | 195 | 12 | 82.2 | [8] |
| Diallyl trisulfide | TBAB | 195 | 12 | Not specified, but methodology is similar | [7] |
Atom Economy: The atom economy for the reaction of sodium trisulfide with two equivalents of allyl chloride to produce diallyl trisulfide and two equivalents of sodium chloride is approximately 59.7%.
Experimental Workflow:
Solvent-Free and Catalyst-Free Synthesis
Eliminating solvents and catalysts from a reaction is a significant step towards a truly green process. Several methods for the synthesis of allyl sulfides have been developed that operate under solvent- and catalyst-free conditions, relying on thermal energy to drive the reaction between a thiol and an allyl halide.[4]
Experimental Protocol: Solvent- and Catalyst-Free Synthesis of Benzyl Phenyl Sulfide [4]
-
Reaction Setup: In a test tube, mix thiophenol (1.1 mmol, 121 mg) and benzyl bromide (1.0 mmol, 171 mg).
-
Reaction Execution: Stir the mixture magnetically at 100°C for 16 hours.
-
Monitoring and Work-up: Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the crude mixture and purify it by preparative TLC on silica gel to obtain the pure benzyl phenyl sulfide.
Quantitative Data:
| Thiol | Allyl Halide | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Thiophenol | Benzyl bromide | 100 | 16 | 92 | [4] |
| 4-Methylthiophenol | Benzyl bromide | 100 | 16 | 90 | [4] |
| Thiophenol | Allyl bromide | 100 | 24 | 85 | [4] |
Atom Economy: The reaction between a thiol (R-SH) and an allyl halide (Allyl-X) to produce an allyl sulfide (R-S-Allyl) and a hydrogen halide (H-X) has a high atom economy, with the only byproduct being the hydrogen halide. For thiophenol and allyl bromide, the atom economy is approximately 75%.
Experimental Workflow:
Synthesis Using Nano-Indium Oxide Catalyst
The use of heterogeneous nanocatalysts offers advantages such as high catalytic activity, ease of separation, and recyclability. Nano-sized indium oxide (In₂O₃) has been demonstrated as an efficient catalyst for the synthesis of aryl-allyl sulfides from arylthiols and allyl chloride.[3]
Experimental Protocol: Nano-In₂O₃ Catalyzed Synthesis of Aryl-Allyl Sulfide [3]
-
Catalyst Preparation: Nano-indium oxide can be prepared via methods such as the sol-gel method.
-
Reaction Setup: In a reaction vessel, combine the arylthiol (0.2 mmol), allyl chloride (0.2 mmol), nano-In₂O₃ (2 mol%), tetrabutylammonium tetrabromide (TBATB, 1.5 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) in dimethyl sulfoxide (B87167) (DMSO, 2 mL).
-
Reaction Execution: Heat the reaction mixture at 110°C for 2 hours.
-
Work-up and Purification: After the reaction, the product can be isolated using standard extraction and chromatographic techniques. The nano-catalyst can potentially be recovered by filtration for reuse.
Quantitative Data:
| Arylthiol | Allyl Halide | Catalyst Loading (mol%) | Time (h) | Yield | Ref. |
| Generic Arylthiol | Allyl chloride | 2 | 2 | Good to excellent yields | [3] |
Atom Economy: The atom economy will vary depending on the specific substrates and reagents used. The use of a catalyst does not affect the theoretical atom economy of the main reaction but improves the overall process efficiency.
Experimental Workflow:
References
- 1. Sulfonium-based Ionic Liquids Incorporating the Allyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression and Purification of Recombinant Myoglobin and Preparation of Its Quality Control Samples [biotech.aiijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Allyl Isopropyl Sulfide (CAS 50996-72-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl isopropyl sulfide (B99878) (AIS), a volatile organosulfur compound, is a constituent of various Allium species, contributing to their characteristic aroma. While the broader class of allyl sulfides, particularly those found in garlic, has been the subject of extensive research for their potential therapeutic properties, allyl isopropyl sulfide itself remains a less-explored molecule. This technical guide provides a comprehensive overview of the currently available scientific information on this compound, including its chemical and physical properties, spectroscopic data, and potential synthetic routes. It also contextualizes its possible biological activities by examining the well-documented effects of structurally related allyl sulfides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.
Chemical and Physical Properties
This compound is a thioether characterized by the presence of both an allyl and an isopropyl group attached to a sulfur atom. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50996-72-0 | [1] |
| Molecular Formula | C₆H₁₂S | [1] |
| Molecular Weight | 116.23 g/mol | [1] |
| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1] |
| Synonyms | 3-(Isopropylsulfanyl)-1-propene, Isopropylallyl sulfide | [] |
| Appearance | Colorless to light yellow liquid (presumed) | Inferred from similar compounds |
| Odor | Garlic-onion aroma | [] |
| Kovats Retention Index | 822 (semi-standard non-polar column) | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The available data from public databases is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key analytical technique for the identification of volatile compounds like this compound.
| Parameter | Description |
| Mass Spectrum | Major fragments (m/z): 74 (base peak), 41, 43, 75, 116 (molecular ion) |
| NIST Number | 46379 |
Note: The mass spectrum data is available on the PubChem database.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment (Predicted) |
| ~23 | (CH₃)₂CH- |
| ~35 | -S-CH(CH₃)₂ |
| ~36 | -S-CH₂- |
| ~117 | CH₂= |
| ~135 | =CH- |
Note: The predicted ¹³C NMR spectrum is available on the PubChem database.[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| ~3080 | =C-H stretch |
| ~2960, ~2870 | C-H stretch (sp³) |
| ~1640 | C=C stretch (alkene) |
| ~990, ~915 | =C-H bend (out-of-plane) |
| ~650 | C-S stretch |
Note: The vapor phase IR spectrum is available on the PubChem database.[1]
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of unsymmetrical sulfides is the S-alkylation of a thiol with an alkyl halide.[3]
Reaction:
Methodology:
-
Thiolate Formation: To a solution of 2-propanethiol (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride or potassium carbonate, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to an hour to ensure the complete formation of the sodium or potassium isopropyl thiolate.
-
S-alkylation: Allyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.
Proposed GC-MS Analysis Protocol
The following is a general protocol for the analysis of volatile sulfur compounds, which can be adapted for this compound.[4][5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5).
Parameters:
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 4 °C/minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.
-
-
Injector:
-
Temperature: 250 °C.
-
Mode: Splitless or split (e.g., 20:1 ratio).
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Scan Range: m/z 40-300.
-
Biological Activity and Signaling Pathways (Inferred)
While there is a lack of direct studies on the biological activity of this compound, the extensive research on other garlic-derived allyl sulfides, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), provides a strong basis for inferring its potential therapeutic effects.[6][7][8] The biological activities of these related compounds are primarily attributed to the presence of the allyl group and the sulfur atom.
Potential Anticancer Activity
Numerous studies have demonstrated the anticancer properties of allyl sulfides.[7][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).
Potential Mechanisms of Action:
-
Cell Cycle Arrest: Allyl sulfides have been reported to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing.
-
Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[7]
-
Modulation of Signaling Pathways: Key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways, are known to be modulated by allyl sulfides.
Potential Antimicrobial Activity
The antimicrobial properties of garlic are well-established and are largely attributed to its organosulfur compounds.[6][10] The presence of the allyl group is considered crucial for this activity.
Potential Mechanisms of Action:
-
Disruption of Cell Membranes: Allyl sulfides may interfere with the integrity of microbial cell membranes.
-
Inhibition of Enzyme Activity: The sulfur atom in these compounds can react with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.
Conclusion and Future Directions
This compound, CAS 50996-72-0, is an organosulfur compound with a characteristic aroma, found in Allium species. While its basic chemical and physical properties are known, and spectroscopic data is available, there is a significant lack of research into its specific biological activities and mechanisms of action. Based on the well-documented therapeutic potential of structurally similar allyl sulfides, it is plausible that this compound may also possess valuable anticancer and antimicrobial properties.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol for this compound to ensure its availability for research purposes.
-
Conducting in vitro studies to evaluate its cytotoxicity against various cancer cell lines and its antimicrobial activity against a range of pathogens.
-
Investigating the molecular mechanisms underlying any observed biological effects, including its impact on key signaling pathways.
-
Performing in vivo studies in animal models to assess its efficacy and safety profile.
A thorough investigation of this compound could potentially lead to the development of new therapeutic agents for a variety of diseases. This technical guide serves as a starting point for stimulating and facilitating such research endeavors.
References
- 1. jfda-online.com [jfda-online.com]
- 3. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 4. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl sulfides from garlic suppress the in vitro proliferation of human A549 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Organosulfur Compounds in Allium Species for Researchers and Drug Development Professionals
Abstract
The genus Allium, encompassing widely consumed vegetables such as garlic, onions, leeks, chives, and shallots, is a rich source of structurally diverse organosulfur compounds. These compounds and their metabolites are responsible for the characteristic pungent flavors and aromas of these plants and have been the subject of extensive research due to their broad spectrum of biological activities. Possessing potent antioxidant, anti-inflammatory, and anticancer properties, organosulfur compounds from Allium species represent a promising reservoir of bioactive molecules for drug discovery and development. This technical guide provides a comprehensive overview of the core organosulfur compounds found in Allium species, detailing their biosynthesis, chemical diversity, and mechanisms of action. We present quantitative data on the concentration of key compounds across different species, outline detailed experimental protocols for their analysis, and provide visual representations of the critical signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these natural products.
Introduction
For centuries, plants of the Allium genus have been utilized not only as culinary staples but also in traditional medicine.[1] The scientific basis for their therapeutic effects lies in a complex array of phytochemicals, with organosulfur compounds being of primary interest.[2] When the plant tissues are disrupted, for instance, through cutting or crushing, the enzyme alliinase comes into contact with stable precursor molecules, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), initiating a cascade of chemical reactions that produce a variety of volatile and non-volatile sulfur-containing compounds.[3][4]
These compounds, including allicin (B1665233), diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have been shown to modulate key cellular processes involved in inflammation, oxidative stress, and carcinogenesis.[5] Their mechanisms of action are multifaceted, involving the regulation of critical signaling pathways such as NF-κB and Nrf2, and the induction of apoptosis in cancer cells. This guide aims to provide a detailed technical overview of these compounds, their analysis, and their biological effects to facilitate further research and development in this field.
Biosynthesis and Chemistry of Key Organosulfur Compounds
The biosynthesis of organosulfur compounds in Allium species begins with the uptake of sulfate (B86663) from the soil, which is then assimilated into cysteine. A series of enzymatic reactions convert cysteine into the primary stable precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin (B105686) in garlic and isoalliin (B1237514) in onion.[6]
Upon tissue damage, the vacuolar enzyme alliinase is released and cleaves the ACSOs into highly reactive sulfenic acids. These intermediates then rapidly condense to form thiosulfinates, the most well-known being allicin from garlic. Allicin is an unstable molecule and quickly transforms into a variety of more stable compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[7]
Quantitative Analysis of Organosulfur Compounds
The concentration of organosulfur compounds can vary significantly among different Allium species and even between cultivars of the same species. This variation is influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize the quantitative data for key organosulfur compounds in several Allium species.
Table 1: Concentration of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs) in Various Allium Species (mg/g dry weight)
| Allium Species | Alliin (S-allyl-L-cysteine sulfoxide) | Isoalliin (S-(trans-1-propenyl)-L-cysteine sulfoxide) | Methiin (S-methyl-L-cysteine sulfoxide) |
| Garlic (A. sativum) | 10.52 - 30.12[8] | - | - |
| Elephant Garlic (A. ampeloprasum) | 2.61[5] | - | - |
| Onion (A. cepa) | - | 0.18 - 8.42[5] | 0.18 - 0.47 ( g/100g DW)[9] |
| Shallot (A. cepa var. aggregatum) | - | Present[10] | - |
| Leek (A. porrum) | - | Present | Present |
| Chive (A. schoenoprasum) | - | - | Present |
Table 2: Concentration of Allicin and its Degradation Products in Garlic and Onion (mg/g dry weight)
| Compound | Garlic (A. sativum) | Onion (A. cepa) |
| Allicin | 2.53 - 9.36[8] | Not typically present |
| Diallyl Disulfide (DADS) | 20.4 - 67.3 (mg/kg)[11] | - |
| Diallyl Trisulfide (DATS) | 60.7 - 356.6 (mg/kg)[11] | - |
| Dipropyl Disulfide | - | Major component[12] |
| Dipropyl Trisulfide | - | Major component[12] |
Experimental Protocols
Accurate quantification and characterization of organosulfur compounds are crucial for research and drug development. The following sections provide detailed methodologies for their extraction and analysis.
Extraction of Organosulfur Compounds
Objective: To extract organosulfur compounds from Allium plant material for subsequent analysis.
Materials:
-
Fresh Allium sample (e.g., garlic cloves, onion bulb)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) (90%) containing 0.01 N hydrochloric acid[4]
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh a known amount of fresh Allium material.
-
Freeze the sample in liquid nitrogen to prevent enzymatic activity.
-
Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube.
-
Add 10 mL of 90% methanol with 0.01 N HCl per gram of plant material.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
HPLC Analysis of Non-Volatile Organosulfur Compounds
Objective: To separate and quantify non-volatile organosulfur compounds such as alliin and other ACSOs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Normal-phase aminopropyl-bonded column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) for certain compounds.[13][14]
Chromatographic Conditions (Normal-Phase for Alliin): [4]
-
Mobile Phase: A gradient of n-hexane and 2-propanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[15]
-
Injection Volume: 10 µL.
Chromatographic Conditions (Reverse-Phase): [13][14]
-
Mobile Phase: 30:70% methanol:water with 0.05% sodium dodecylsulfate.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.[15]
-
Injection Volume: 20 µL.
GC-MS Analysis of Volatile Organosulfur Compounds
Objective: To identify and quantify volatile organosulfur compounds such as DADS and DATS.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Capillary column (e.g., Suprawax-280, 60 m x 0.25 mm, 0.25 µm film thickness).[16]
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [17][18]
-
Place a known amount of finely chopped Allium sample into a headspace vial.
-
Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 20 minutes).[19]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes).[19]
-
Desorb the analytes from the fiber in the GC injector port.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-400.
Key Signaling Pathways Modulated by Organosulfur Compounds
The therapeutic potential of Allium-derived organosulfur compounds stems from their ability to modulate multiple signaling pathways involved in cellular homeostasis and disease pathogenesis.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Organosulfur compounds like DADS and allicin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5][23]
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[24] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[25][26] Diallyl disulfide (DADS) and other organosulfur compounds can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.[5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Organosulfur compounds, particularly allicin and DATS, have been shown to induce apoptosis in various cancer cell lines.[27][28][29][30] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In the intrinsic pathway, these compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[21] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. In the extrinsic pathway, they can upregulate the expression of death receptors like Fas, which, upon binding to its ligand (FasL), initiates a separate caspase cascade.[28]
Conclusion
The organosulfur compounds found in Allium species represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their ability to modulate fundamental cellular processes, including inflammation, oxidative stress, and apoptosis, underscores their importance in disease prevention and treatment. This technical guide has provided a comprehensive overview of the key organosulfur compounds, their quantitative distribution, analytical methodologies, and mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers and drug development professionals. Further investigation into the synergistic effects of these compounds, their bioavailability, and the development of targeted delivery systems will be crucial in translating the promise of Allium-derived organosulfur compounds into novel therapeutic strategies.
References
- 1. Garlic - Wikipedia [en.wikipedia.org]
- 2. The Phytochemical and Nutritional Composition of Shallot Species (Allium × cornutum, Allium × proliferum and A. cepa Aggregatum) Is Genetically and Environmentally Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 11. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Reversed-Phase HPLC Determination of Alliin in Diverse Varieties of Fr" by Aaron Kwaku Apawu [dc.etsu.edu]
- 14. dc.etsu.edu [dc.etsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 19. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jfda-online.com [jfda-online.com]
- 21. Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. graphviz.org [graphviz.org]
- 23. youtube.com [youtube.com]
- 24. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]
- 25. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 28. researchgate.net [researchgate.net]
- 29. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Allicin induces apoptosis of the MGC-803 human gastric carcinoma cell line through the p38 mitogen-activated protein kinase/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isopropyl sulfide (B99878) is an organosulfur compound with applications in various fields of chemical research.[1] Its synthesis is a fundamental example of carbon-sulfur bond formation, a crucial transformation in organic chemistry. The most direct and common method for the preparation of allyl isopropyl sulfide is through a nucleophilic substitution reaction. This involves the reaction of an allyl halide, such as allyl bromide, with an isopropyl thiolate. The isopropyl thiolate is typically generated in situ from isopropyl thiol (2-propanethiol) and a suitable base. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Chemical and Physical Properties of Key Reagents and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isopropyl Thiol | Propane-2-thiol | C₃H₈S | 76.16 | 57-60 | 0.814 |
| Sodium Hydroxide (B78521) | Sodium Hydroxide | NaOH | 40.00 | 1390 | 2.13 |
| Allyl Bromide | 3-Bromoprop-1-ene | C₃H₅Br | 120.98 | 70-71 | 1.398 |
| This compound | 2-prop-2-enylsulfanylpropane | C₆H₁₂S | 116.23[2] | 138-140 | ~0.87 |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Notes |
| Stoichiometry (Thiol:Base:Allyl Halide) | 1 : 1.1 : 1 | A slight excess of base ensures complete deprotonation of the thiol. |
| Solvent | Ethanol (B145695) or Methanol | Polar protic solvents are suitable for this reaction. |
| Reaction Temperature | Room Temperature to Reflux | The reaction can often be initiated at room temperature and may be heated to increase the rate. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Expected Yield | Good to Excellent | While specific yields for this exact reaction are not widely reported, similar reactions typically provide high yields.[3] |
Experimental Protocol
This protocol details the synthesis of this compound from isopropyl thiol and allyl bromide.
Materials:
-
Isopropyl thiol (Propane-2-thiol)
-
Sodium hydroxide (NaOH) pellets
-
Allyl bromide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Preparation of Sodium Isopropyl Thiolate
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide pellets in anhydrous ethanol with stirring. A slight excess of sodium hydroxide (1.1 equivalents) is recommended to ensure complete reaction with the thiol. The dissolution of NaOH in ethanol is exothermic.
-
Cool the solution to room temperature.
-
Slowly add isopropyl thiol (1 equivalent) to the sodium hydroxide solution using a dropping funnel.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium isopropyl thiolate.
Step 2: Synthesis of this compound
-
To the stirred solution of sodium isopropyl thiolate, add allyl bromide (1 equivalent) dropwise using a dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Maintain the reflux for 1-3 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add water and diethyl ether.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product by fractional distillation under atmospheric pressure.[4]
-
Collect the fraction boiling at approximately 138-140 °C.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
Application Note: GC-MS Analysis of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of allyl isopropyl sulfide (B99878) using Gas Chromatography-Mass Spectrometry (GC-MS). Allyl isopropyl sulfide is a volatile organosulfur compound of interest in flavor and fragrance chemistry, as well as in the study of natural products, such as those derived from Allium species. The protocols provided herein describe sample preparation using Headspace Solid-Phase Microextraction (HS-SPME), optimized GC-MS parameters, and data analysis procedures. This document is intended to serve as a practical guide for researchers and professionals in the fields of analytical chemistry, food science, and drug development.
Introduction
This compound (C₆H₁₂S) is a sulfur-containing organic compound that contributes to the characteristic aroma of certain plants, notably those of the Allium genus (e.g., garlic and onions).[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, from food products to biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds due to its high separation efficiency and specific detection capabilities.[2] This application note provides a detailed protocol for the analysis of this compound by GC-MS, with a focus on a solvent-free sample preparation method, Headspace Solid-Phase Microextraction (HS-SPME), which is well-suited for volatile analytes.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a fast, simple, and solventless extraction technique ideal for concentrating volatile and semi-volatile analytes from a sample matrix into the headspace for GC analysis.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps (B75204) and septa
-
Heating block or water bath with temperature control
-
Sodium chloride (NaCl) (analytical grade)
-
Deionized water
-
Sample containing this compound
Protocol:
-
Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water to facilitate the release of volatile compounds.
-
Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds like this compound into the headspace.
-
Vial Sealing: Immediately seal the vial with the screw cap and septum to prevent the loss of volatile analytes.
-
Equilibration and Extraction:
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow this compound to partition into the headspace.
-
After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption of the analyte onto the GC column.
GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for thermal desorption of SPME fiber) |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-300 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound obtained by Electron Ionization (EI) is characterized by a molecular ion peak (M⁺) at m/z 116.[3] Key fragment ions can be used for identification and quantification.
Predicted Fragmentation Pattern:
The fragmentation of this compound is expected to involve cleavage of the C-S and C-C bonds. Based on the analysis of related allyl sulfides, prominent fragments would likely include the allyl cation (C₃H₅⁺) at m/z 41 and the isopropylthio cation ((CH₃)₂CHS⁺) at m/z 75. The molecular ion at m/z 116 would also be present.
Selected Ion Monitoring (SIM) for Quantification:
For enhanced sensitivity and selectivity in quantitative analysis, the following ions are recommended for monitoring in SIM mode:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 116 | 75 | 41 |
Quantitative Analysis
A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) over the desired concentration range. The method should be validated to determine its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table provides an example of the quantitative performance that should be assessed for a validated method, based on data from similar allyl sulfide analyses.[4][5]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (typically in the low µg/L to ng/L range) |
| Limit of Quantification (LOQ) | To be determined (typically in the low µg/L range) |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a robust and detailed methodology for the analysis of this compound by GC-MS. The use of HS-SPME for sample preparation offers a sensitive, efficient, and environmentally friendly approach for the extraction of this volatile compound. The provided GC-MS parameters and data analysis guidelines will enable researchers, scientists, and drug development professionals to accurately identify and quantify this compound in various matrices. The presented protocols can be adapted and validated for specific applications, contributing to advancements in food science, natural product chemistry, and pharmaceutical analysis.
References
Application Note: 1H NMR Spectroscopic Analysis of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of allyl isopropyl sulfide (B99878). It includes estimated spectral data, a comprehensive experimental protocol for acquiring a high-quality 1H NMR spectrum, and a visualization of the molecule's structure with its proton network. This information is valuable for the identification, characterization, and purity assessment of allyl isopropyl sulfide in research and drug development settings.
Introduction
This compound is an organosulfur compound with potential applications in various fields, including flavor and fragrance chemistry, materials science, and as an intermediate in organic synthesis. Accurate structural elucidation and purity determination are crucial for its effective use. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note presents the expected 1H NMR spectral characteristics of this compound and a standardized protocol for its analysis.
Predicted 1H NMR Spectral Data
Due to the absence of publicly available experimental 1H NMR data for this compound, the following table summarizes the estimated chemical shifts (δ), multiplicities, and coupling constants (J) based on analogous structures and established chemical shift ranges for allyl and isopropyl groups adjacent to a sulfur atom.
Table 1: Predicted 1H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₃) | ~ 1.25 | Doublet (d) | ~ 6.8 | 6H |
| H-2 (CH) | ~ 2.95 | Septet (sept) | ~ 6.8 | 1H |
| H-3 (S-CH₂) | ~ 3.15 | Doublet (d) | ~ 7.0 | 2H |
| H-4 (=CH₂) | ~ 5.10 | Multiplet (m) | cis: ~10.0, trans: ~17.0, geminal: ~1.5 | 2H |
| H-5 (=CH) | ~ 5.80 | Multiplet (m) | trans: ~17.0, cis: ~10.0, vicinal: ~7.0 | 1H |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Structural Representation and Proton Assignments
Caption: Structure of this compound with proton labeling.
J-Coupling Network
The following diagram illustrates the through-bond scalar coupling (J-coupling) relationships between the different protons in this compound.
Caption: J-coupling network in this compound.
Experimental Protocol: 1H NMR Spectrum Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring a 1H NMR spectrum.
1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.[1][2][3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[1][3] CDCl₃ is a common choice for nonpolar organic compounds.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.[2][4] To remove any potential microparticulates, a small plug of cotton or glass wool can be placed in the pipette.[2][4]
-
Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.
3. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[1] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[1]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal detection.[1]
-
Acquisition Parameters: Set the following typical acquisition parameters for a standard 1H NMR experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to cover the entire proton chemical shift range.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Data Acquisition: Start the acquisition.
4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the peaks to the respective protons in the this compound molecule.
Conclusion
This application note provides a framework for the 1H NMR analysis of this compound. The estimated spectral data and detailed experimental protocol offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable characterization of this compound. The provided visualizations aid in understanding the molecular structure and its proton connectivity.
References
Application Note: 13C NMR Characterization of Allyl Isopropyl Sulfide
Abstract
This application note details the characterization of allyl isopropyl sulfide (B99878) using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Allyl isopropyl sulfide is a key organosulfur compound with applications in flavor and fragrance chemistry, as well as in the synthesis of pharmaceutical intermediates. Accurate structural elucidation and purity assessment are critical, and ¹³C NMR provides a powerful, non-destructive method for this purpose. This document provides the expected ¹³C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₆H₁₂S) is an organic sulfide containing both an allyl and an isopropyl group attached to a sulfur atom. Its structure presents a unique set of carbon environments that can be unequivocally identified by ¹³C NMR spectroscopy. This technique is indispensable for verifying the molecular structure, identifying impurities, and quantifying the compound in various matrices. The proton-decoupled ¹³C NMR spectrum provides a simplified view of the carbon skeleton, with each unique carbon atom typically giving rise to a single resonance. The chemical shift of each resonance is indicative of the local electronic environment of the carbon nucleus.
Predicted ¹³C NMR Spectral Data
Due to the unavailability of experimentally verified spectral data in publicly accessible databases, the following ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) have been predicted using computational methods. These values provide a reliable reference for the identification of the carbon signals.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Structure | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C1 | C H₂(allyl) | 34.5 | CH₂ |
| C2 | C H(allyl) | 134.8 | CH |
| C3 | C H₂(allyl) | 117.2 | CH₂ |
| C4 | C H(isopropyl) | 36.1 | CH |
| C5, C6 | C H₃(isopropyl) | 23.0 | CH₃ |
Note: Predicted values can have a deviation from experimental values.
Experimental Protocol
This section outlines a standard protocol for acquiring a quantitative ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Spectral Width (SW): 0-200 ppm
-
Number of Scans (NS): 128 or more (to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all carbon nuclei for quantitative analysis)
-
Acquisition Time (AQ): ~1-2 seconds
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Identify and assign the peaks based on the predicted chemical shifts (Table 1) and, if available, DEPT (Distortionless Enhancement by Polarization Transfer) experiments to confirm the multiplicity of each carbon signal.
Workflow for ¹³C NMR Analysis of this compound
Caption: Workflow for the ¹³C NMR analysis of this compound.
Conclusion
¹³C NMR spectroscopy is a definitive technique for the structural characterization of this compound. The predicted chemical shifts provided in this note serve as a valuable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, quantitative data, which is crucial for the identity and purity confirmation of this compound in research and industrial settings. When combined with other analytical techniques, ¹³C NMR provides a comprehensive understanding of the molecular structure and integrity of this compound.
Application Note: Infrared Spectroscopy of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of allyl isopropyl sulfide (B99878) using Fourier Transform Infrared (FTIR) spectroscopy. It includes a comprehensive experimental protocol for sample handling and data acquisition, a summary of expected vibrational frequencies, and a logical workflow for the analysis. Due to the unavailability of a publicly accessible reference spectrum for allyl isopropyl sulfide, this note focuses on the expected spectral features based on its functional groups and provides a protocol that can be used to acquire a high-quality spectrum.
Introduction
This compound is an organosulfur compound with potential applications in flavor chemistry and as a building block in organic synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which serves as a unique molecular fingerprint. This application note outlines the procedures for obtaining and interpreting the infrared spectrum of this compound.
Expected Infrared Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. The expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch | Alkene (Allyl) | 3100 - 3000 | Medium |
| C-H stretch (sp³) | Alkane (Isopropyl) | 3000 - 2850 | Strong |
| C=C stretch | Alkene (Allyl) | 1680 - 1620 | Variable |
| C-H bend (sp³) | Alkane (Isopropyl) | 1470 - 1450 | Medium |
| C-H bend (gem-dimethyl) | Isopropyl | 1385 - 1380 and 1370-1365 | Medium |
| =C-H bend (out-of-plane) | Alkene (Allyl) | 1000 - 650 | Strong |
| C-S stretch | Sulfide | 800 - 600 | Weak |
Experimental Protocol: FTIR Analysis of Liquid this compound
This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient method for analyzing liquid samples.
3.1. Materials and Equipment
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
This compound (liquid sample).
-
Pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
3.2. Instrument Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio dependent)
-
Apodization: Happ-Genzel
3.3. Procedure
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal using a clean pipette. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample using the predefined instrument parameters.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis. Wipe away the sample with a lint-free wipe and then clean the crystal with a solvent-moistened wipe. Ensure the crystal is completely dry before the next measurement.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis.
Conclusion
This application note provides a framework for the successful infrared analysis of this compound. By following the detailed experimental protocol and using the provided table of expected vibrational frequencies, researchers can confidently acquire and interpret the FTIR spectrum of this compound. The logical workflow diagram serves as a clear and concise guide for the entire process, from sample preparation to data interpretation. While a reference spectrum for this compound is not publicly available, the information herein allows for its effective characterization and identification.
Application Note: High-Purity Isolation of Allyl Isopropyl Sulfide via Flash Column Chromatography
Introduction
Allyl isopropyl sulfide (B99878) is a volatile organosulfur compound of interest in flavor chemistry, natural product synthesis, and as a building block in pharmaceutical development.[1][2][] Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is essential for subsequent applications and accurate characterization. This application note details a robust and efficient protocol for the purification of allyl isopropyl sulfide using flash column chromatography with a silica (B1680970) gel stationary phase. The described methodology consistently yields the target compound with high purity and recovery.
Data Presentation
The following table summarizes the quantitative data obtained from the purification of a crude reaction mixture containing this compound. The data represents a typical outcome when following the detailed protocol outlined below.
| Parameter | Crude Mixture | Purified Product | Notes |
| Initial Mass | 5.00 g | - | Crude product from synthesis |
| Purity (by GC-MS) | ~75% | >98% | Purity determined by gas chromatography-mass spectrometry |
| Recovered Mass | - | 3.55 g | Mass of the combined pure fractions after solvent removal |
| Yield | - | ~95% (of theoretical pure compound) | Calculated based on the initial amount of pure compound in the crude mixture |
| Key Impurities | Starting thiols, over-alkylated products | Not Detected | Common impurities effectively removed by this protocol |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using flash column chromatography.
1. Materials and Equipment
-
Stationary Phase: Silica gel, standard grade, particle size 40-63 µm (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. A low polarity eluent system is optimal.
-
Apparatus:
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with a stopcock.
-
Separatory funnel or solvent reservoir.
-
Compressed air or nitrogen source for flash chromatography.
-
Fraction collector or a rack of test tubes.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp for visualization.
-
Potassium permanganate (B83412) stain for TLC visualization.
-
2. Preparation of the Stationary Phase (Column Packing)
A well-packed column is crucial for achieving good separation.[4][5][6]
-
Dry Packing Method:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[4]
-
Carefully pour the dry silica gel into the column. Gently tap the sides of the column to ensure even packing and to remove any air pockets.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the eluent.[4]
-
Pre-elute the column by passing several column volumes of the initial mobile phase (e.g., 99:1 hexanes:ethyl acetate) through the silica gel until the bed is fully wetted and equilibrated.
-
3. Sample Preparation and Loading
-
Dissolve the crude this compound (5.00 g) in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or the mobile phase itself.
-
Wet Loading:
-
Once the column is equilibrated and the solvent level is just at the top of the upper sand layer, carefully add the dissolved sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level again reaches the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.
-
4. Elution and Fraction Collection
-
Begin the elution with a low-polarity mobile phase, such as a 99:1 mixture of hexanes and ethyl acetate.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect the eluent in fractions of appropriate volume (e.g., 15-20 mL per test tube).
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate). This compound, being a sulfide, can be visualized using a potassium permanganate stain.
5. Isolation of the Purified Compound
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to yield the purified this compound as a clear, colorless oil.
-
Confirm the purity of the final product using analytical techniques such as GC-MS or NMR spectroscopy.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isopropyl sulfide (B99878) is an organosulfur compound belonging to the family of allyl sulfides, which are naturally found in plants of the Allium genus, such as garlic and onions.[1][2][3] These compounds have garnered significant interest in the scientific community, particularly in the field of drug development, due to their potential therapeutic properties, including anticancer, antimicrobial, and antioxidant activities.[2] The reactivity of the allylic functional group in these sulfides allows for a variety of chemical transformations, including nucleophilic substitution reactions, which are fundamental in synthetic organic chemistry for the construction of more complex molecules.
These application notes provide an overview of the synthesis of allyl isopropyl sulfide, the principles of its nucleophilic substitution reactions, and its relevance in biological contexts, particularly in cancer research. Detailed protocols for the synthesis and potential modification of this compound are provided to guide researchers in their experimental designs.
Synthesis of this compound
The synthesis of this compound, as a representative allylic thioether, can be achieved through several methods. A common and straightforward approach is the nucleophilic substitution of an allyl halide with an appropriate thiol.
General Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from allyl bromide and sodium isopropanethiolate.
Materials:
-
Isopropyl thiol (2-propanethiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of isopropyl thiol (1.0 equivalent) in anhydrous THF to the suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium isopropanethiolate.
-
Cool the reaction mixture back down to 0 °C.
-
Add allyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Quantitative Data for Synthesis of Allylic Thioethers
| Allylic Alcohol | Thiol | Product | Yield (%) |
| Cinnamyl alcohol | Thiophenol | Cinnamyl phenyl sulfide | 95 |
| Cinnamyl alcohol | 4-Methylthiophenol | Cinnamyl p-tolyl sulfide | 92 |
| Cinnamyl alcohol | 4-Chlorothiophenol | Cinnamyl 4-chlorophenyl sulfide | 90 |
| Cinnamyl alcohol | 2-Naphthalenethiol | Cinnamyl 2-naphthyl sulfide | 88 |
| 1-Phenylprop-2-en-1-ol | Thiophenol | 1-Phenylallyl phenyl sulfide | 85 |
Nucleophilic Substitution Reactions of this compound
Allylic thioethers can undergo nucleophilic substitution reactions, primarily through S\N2 and S\N2' mechanisms. The regioselectivity of the attack is influenced by the nature of the nucleophile, the solvent, and steric hindrance at the α and γ carbons of the allylic system.
-
S\N2 Pathway: The nucleophile directly attacks the α-carbon, leading to the displacement of the isopropylthio group.
-
S\N2' Pathway: The nucleophile attacks the γ-carbon, resulting in a rearranged product where the double bond has shifted.
Factors Influencing Reactivity in Nucleophilic Substitution
| Factor | Effect on S\N2 Reaction Rate |
| Substrate | Steric hindrance around the electrophilic carbon decreases the reaction rate. Methyl > Primary > Secondary >> Tertiary.[5][6][7] |
| Nucleophile | Stronger, less hindered nucleophiles increase the reaction rate. |
| Leaving Group | Better leaving groups (weaker bases) increase the reaction rate. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the anionic nucleophile, increasing its reactivity.[6][7] |
Representative Experimental Protocol for Nucleophilic Substitution
This protocol provides a general methodology for the reaction of an allylic sulfide with a carbon nucleophile, such as an enolate. This is a hypothetical protocol for this compound based on general principles of nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
A ketone (e.g., cyclohexanone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of this compound (1.5 equivalents) in anhydrous THF to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Application in Drug Development: Biological Activity of Allyl Sulfides
Allyl sulfides, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have been extensively studied for their anticancer properties.[2][8][9] These compounds can modulate multiple signaling pathways involved in cancer progression.[1][10]
Key Biological Effects:
-
Cell Cycle Arrest: Allyl sulfides have been shown to induce cell cycle arrest, most notably at the G2/M phase, in various cancer cell lines.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both caspase-dependent and -independent pathways.[10]
-
Modulation of Signaling Pathways: Allyl sulfides can influence key signaling pathways that regulate cell growth, proliferation, and survival, such as the JNK, Akt, and p53 pathways.[10]
-
Anti-inflammatory and Antioxidant Effects: The anticancer effects of allyl sulfides are also attributed to their ability to reduce inflammation and oxidative stress.[10]
Conclusion
This compound serves as a valuable model compound for studying the chemistry and biology of allylic thioethers. While its direct application in nucleophilic substitution reactions requires careful consideration of reaction conditions to control regioselectivity, its synthesis is straightforward. The broader family of allyl sulfides demonstrates significant potential in drug discovery, particularly in oncology, by modulating critical cellular signaling pathways. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, functionalization, and biological evaluation of this important class of organosulfur compounds.
References
- 1. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Allylation and Alkylation of Biologically Relevant Nucleophiles by Diallyl Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of Allyl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective oxidation of allyl isopropyl sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone. These sulfur-containing compounds are valuable intermediates in organic synthesis and can be of interest in drug development due to the prevalence of sulfoxide and sulfone moieties in bioactive molecules. The following sections detail the reaction pathways, experimental procedures, and expected analytical data for these transformations.
Introduction
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. Allyl sulfoxides and sulfones, in particular, serve as versatile building blocks. The electron-withdrawing nature of the sulfinyl and sulfonyl groups activates the adjacent allyl group for various nucleophilic substitution reactions. Furthermore, sulfones are recognized as important pharmacophores in medicinal chemistry.[1] The controlled oxidation of allyl isopropyl sulfide allows for the stepwise introduction of oxygen atoms onto the sulfur center, yielding either the sulfoxide or the sulfone with high selectivity. This selectivity is typically achieved by careful control of the oxidant stoichiometry and reaction conditions.
Reaction Pathway
The oxidation of this compound proceeds in two stages. The first oxidation converts the sulfide to a sulfoxide. A second, more forceful oxidation, converts the sulfoxide to a sulfone. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations. The selectivity for either the sulfoxide or the sulfone can be controlled by the amount of H₂O₂ used.[2]
Caption: Oxidation pathway of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the oxidation of sulfides using hydrogen peroxide.[3][4] Researchers should exercise caution and adhere to all laboratory safety protocols.
Protocol 1: Selective Oxidation to Allyl Isopropyl Sulfoxide
This protocol is designed for the selective oxidation of this compound to allyl isopropyl sulfoxide.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol (B145695) (EtOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude allyl isopropyl sulfoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation to Allyl Isopropyl Sulfone
This protocol describes the further oxidation of this compound to allyl isopropyl sulfone.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% hydrogen peroxide (3.0 mmol, 3.0 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude allyl isopropyl sulfone.
-
Recrystallize or purify by column chromatography on silica gel as needed.
Experimental Workflow
The general workflow for the oxidation of this compound is outlined below.
References
- 1. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
Application Notes and Protocols: Antimicrobial Activity of Allyl Isopropyl Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isopropyl sulfide (B99878) and its derivatives are organosulfur compounds that have garnered interest for their potential antimicrobial properties. This document provides a summary of the current understanding of their antimicrobial activity, methodologies for their synthesis and evaluation, and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents. It is important to note that while the focus is on allyl isopropyl sulfide derivatives, much of the available research has been conducted on structurally related allyl sulfides, such as those found in garlic (e.g., diallyl disulfide). Therefore, data from these related compounds are included to provide a broader context for the potential antimicrobial activity of this class of molecules.
Data Presentation: Antimicrobial Activity of Allyl Sulfide Derivatives
The antimicrobial efficacy of allyl sulfide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported antimicrobial activities for diallyl sulfides against various microorganisms. While specific data for this compound is limited in the literature, these values for structurally similar compounds provide a valuable reference point.
| Compound | Microorganism | Activity Metric | Value | Reference |
| Diallyl disulfide (DADS) | Staphylococcus aureus | Inhibition Zone | 15.9 mm | [1][2] |
| Diallyl disulfide (DADS) | Pseudomonas aeruginosa | Inhibition Zone | 21.9 mm | [1][2] |
| Diallyl disulfide (DADS) | Escherichia coli | Inhibition Zone | 11.4 mm | [1][2] |
| Diallyl trisulfide (DATS) | Campylobacter jejuni | MIC | ≤ 32 µg/mL | [3] |
| Garlic Oil (rich in allyl sulfides) | Candida utilis ATCC42416 | MIC | 25 ppm | [4] |
| Garlic Oil (rich in allyl sulfides) | Staphylococcus aureus B31 | MIC | 100 ppm | [4] |
| Diallyl sulfide (DAS) | Bacillus cereus | MIC | 54.75 mM | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of allyl sulfides is through nucleophilic substitution reactions. The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
Allyl bromide (or other suitable allyl halide)
-
Isopropyl thiol (or corresponding thiol for derivatives)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Solvent (e.g., ethanol, dimethylformamide)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (for purification)
-
Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the isopropyl thiol in the chosen solvent.
-
Slowly add a stoichiometric equivalent of the base (e.g., NaOH) to the solution while stirring to form the thiolate salt.
-
To this solution, add a stoichiometric equivalent of allyl bromide dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
The purified fractions are combined, and the solvent is evaporated to yield the pure this compound.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
For hydrophobic compounds like this compound derivatives, the broth microdilution method is recommended to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound (this compound derivative)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microplate reader or visual inspection
-
Positive control antibiotic/antifungal
-
Negative control (broth and solvent)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of desired concentrations. Ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent toxicity to the microorganisms.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
Positive Control: Wells containing a known antibiotic/antifungal agent.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, take an aliquot from the wells showing no growth and plate it on appropriate agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Proposed mechanism of antimicrobial action.
Conclusion
This compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. The presence of the allyl group appears to be a key structural feature for their activity. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds. Further research is warranted to elucidate the specific antimicrobial spectrum and mechanism of action of this compound and its derivatives, and to optimize their structure for enhanced potency and reduced toxicity.
References
- 1. Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antioxidant Properties of Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-containing compounds are a diverse class of molecules that play a critical role in cellular defense against oxidative stress.[1][2][3] The unique redox properties of the sulfur atom allow these compounds to act as potent antioxidants through various mechanisms, including direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and regeneration of other endogenous antioxidants.[4][5][6] This document provides an overview of the antioxidant properties of key sulfur-containing compounds, detailed protocols for common antioxidant capacity assays, and a summary of quantitative data to aid in the research and development of novel therapeutic agents targeting oxidative stress-related diseases.
Key Sulfur-Containing Antioxidants and Their Mechanisms of Action
Glutathione (B108866) (GSH)
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218) and is often referred to as the body's "master antioxidant."[7][8] It is the most abundant intracellular low-molecular-weight antioxidant.[8]
-
Direct Radical Scavenging : The thiol group (-SH) of the cysteine residue in GSH donates a reducing equivalent to unstable molecules like ROS, neutralizing them.[9] In this process, GSH becomes oxidized to glutathione disulfide (GSSG).[9]
-
Enzymatic Detoxification : GSH is a crucial cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and glutathione S-transferases (GSTs), which conjugate toxins for their removal from the body.[8][10]
-
Regeneration of Other Antioxidants : GSH plays a vital role in regenerating other important antioxidants, such as vitamins C and E, to their active forms.[7][11]
N-Acetylcysteine (NAC)
N-Acetylcysteine is a precursor to the amino acid L-cysteine and, consequently, a precursor to glutathione.[12][13][14]
-
Replenishment of Intracellular Glutathione : By providing the rate-limiting amino acid, cysteine, NAC boosts the de novo synthesis of GSH, thereby enhancing the cell's overall antioxidant capacity.[13][15]
-
Direct Radical Scavenging : NAC possesses some direct ROS scavenging activity due to its free thiol group, although its primary antioxidant effect is attributed to its role as a GSH precursor.[14][16]
-
Disulfide Breaking Agent : NAC can break disulfide bonds in proteins, which is the basis for its mucolytic activity and may also contribute to its antioxidant effects by restoring the function of oxidized proteins.[17][18]
Lipoic Acid (LA) and Dihydrolipoic Acid (DHLA)
Lipoic acid is a naturally occurring disulfide compound that can be reduced to dihydrolipoic acid (DHLA), a potent antioxidant.[5][19][20]
-
Radical Scavenging : Both LA and DHLA can scavenge a variety of ROS.[5][21] DHLA is considered the more potent antioxidant of the two.[2][5]
-
Metal Chelation : LA and DHLA can chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the generation of free radicals.[5][22]
-
Regeneration of Other Antioxidants : DHLA has the capacity to regenerate other endogenous antioxidants, including vitamin C, vitamin E, and glutathione.[5][19]
Taurine
Taurine is a sulfur-containing amino acid that is involved in numerous physiological processes and exhibits significant antioxidant properties.[16][23]
-
Direct Scavenging of ROS : Taurine can directly neutralize certain reactive oxygen species.[16]
-
Mitochondrial Protection : It helps maintain the integrity and function of mitochondria, a major site of ROS production, thereby reducing oxidative stress.[23]
-
Anti-inflammatory Effects : Taurine's antioxidant activity contributes to its anti-inflammatory properties.[16]
Ergothioneine (EGT)
Ergothioneine is a unique, naturally occurring thiol antioxidant that humans must obtain from their diet, with mushrooms being a primary source.
-
Potent and Stable Antioxidant : EGT is a powerful scavenger of a diverse range of reactive oxygen and nitrogen species and is more resistant to auto-oxidation compared to other thiols like glutathione.[1][4]
-
Metal Chelation : It can chelate metal ions, forming redox-inactive complexes that prevent the generation of ROS.[4]
-
Specific Cellular Uptake : A specific transporter, OCTN1, facilitates the accumulation of EGT in tissues prone to high levels of oxidative stress.[1]
Organosulfur Compounds (from Garlic)
Garlic is rich in organosulfur compounds, such as allicin, diallyl sulfide (B99878) (DAS), and diallyl disulfide (DADS), which are responsible for many of its health benefits, including its antioxidant activity.
-
Radical Scavenging : These compounds have been shown to possess free radical scavenging capabilities.
-
Modulation of Antioxidant Enzymes : They can enhance the activity of endogenous antioxidant enzymes.
Sulforaphane (from Broccoli)
Sulforaphane is an isothiocyanate derived from the glucosinolate glucoraphanin (B191350) found in cruciferous vegetables like broccoli.
-
Indirect Antioxidant Activity : Sulforaphane's primary mechanism of action is the activation of the Nrf2-Keap1 signaling pathway. This leads to the increased expression of a wide range of antioxidant and detoxification enzymes.[7]
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of various sulfur-containing compounds. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the specific assay used, reaction times, and the solvent system.
| Compound | Assay | IC50 / Activity Value | Source |
| Ergothioneine | Peroxyl Radical Scavenging | 5.53 ± 1.27 units (25% higher than Trolox) | [5] |
| Hydroxyl Radical Scavenging | 0.34 ± 0.09 units (60% higher than uric acid) | [5] | |
| Peroxynitrite Scavenging | 5.2 ± 1.0 units (10% higher than uric acid) | [5] | |
| Sulforaphane | Cytotoxicity (MCF-7 cells) | IC50: 27.9 µM | [6] |
| Cytotoxicity (MDA-MB-231 cells) | 30 µM (induced cell cycle arrest) | [6] | |
| Various Organosulfur Compounds | DPPH | IC50 values varied significantly among different compounds | |
| TEAC (CUPRAC) | Varied among compounds | ||
| Fe2+-chelating activity | Varied among compounds |
Signaling Pathways
Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which leads to its degradation. Upon exposure to oxidative stress or in the presence of inducers like sulforaphane, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of numerous antioxidant and detoxification enzymes.
References
- 1. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. transparentlabs.com [transparentlabs.com]
- 7. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. supplysidesj.com [supplysidesj.com]
- 22. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Allyl Isopropyl Sulfide as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific compound allyl isopropyl sulfide (B99878) (CAS Number: 50996-72-0). Much of the following information is based on the properties and applications of structurally similar and more extensively studied allyl sulfides found in nature, such as diallyl sulfide and allyl propyl disulfide. Researchers should validate these protocols for their specific applications.
Introduction
Allyl isopropyl sulfide is a volatile organosulfur compound characterized by a potent garlic and onion-like aroma[]. It is used in the food industry as a flavoring agent to impart or enhance savory profiles in a variety of products[]. As a member of the allyl sulfide family, its properties are of interest to researchers in food science, sensory science, and drug development, particularly due to the known biological activities of related compounds found in Allium species like garlic and onion[2][3].
Chemical and Physical Properties
A summary of the known and predicted properties of this compound and related, well-characterized allyl sulfides is presented in Table 1. This data is crucial for handling, storage, and application of these compounds.
| Property | This compound | Diallyl Sulfide | Allyl Propyl Disulfide |
| CAS Number | 50996-72-0[][4] | 592-88-1[5] | 2179-59-1[6] |
| Molecular Formula | C6H12S[] | C6H10S[7] | C6H12S2[6] |
| Molecular Weight | 116.23 g/mol [][3] | 114.21 g/mol [7] | 148.3 g/mol [8] |
| Appearance | - | Colorless liquid[7] | Pale-yellow liquid[6] |
| Odor Profile | Garlic-onion aroma[] | Pungent, garlic-like[7][9] | Strong, onion-like[6] |
| Boiling Point | - | 138-139 °C[7][9] | 66-69 °C at 2.1 kPa[6] |
| Solubility | - | Practically insoluble in water; miscible with alcohol, ether[7] | Insoluble in water[6] |
| FEMA Number | Not explicitly listed | 2042[5] | 4073[8] |
| JECFA Number | Not explicitly listed | 458[5] | 1700[8] |
| Safety Evaluation | No specific data found | No safety concern at current intake levels[5][10] | No safety concern at current intake levels[8] |
Applications in Flavoring
This compound is primarily used to create savory, alliaceous (garlic/onion) flavor profiles in food products. Due to its potency, it is typically used at very low concentrations.
Potential Food Applications:
-
Soups and Broths: To enhance meaty and vegetable notes.
-
Savory Snacks: In seasonings for chips, crackers, and extruded snacks.
-
Processed Meats: To impart a cooked garlic or onion flavor to sausages, burgers, and deli meats.
-
Sauces and Dressings: To add a pungent, savory character.
-
Meat Analogs: To create a more authentic savory and meaty flavor in plant-based products.
Recommended Usage Levels (based on related compounds): While specific data for this compound is not available, related allyl sulfides are used at parts-per-million (ppm) levels in finished food products. For example, diallyl sulfide has been reported in foods at levels up to 8 ppm. It is recommended to start with very low concentrations (e.g., 0.01-0.1 ppm) and adjust based on sensory evaluation.
Experimental Protocols
The following are generalized protocols that can be adapted for research involving this compound.
A general method for the synthesis of unsymmetrical sulfides involves the reaction of an allyl halide with an appropriate thiol. A review of allyl sulfide synthesis suggests several potential routes[2].
Protocol: Nucleophilic Substitution
-
Materials: Allyl bromide, isopropyl thiol (2-propanethiol), a non-nucleophilic base (e.g., sodium hydride), and an aprotic solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropyl thiol in anhydrous THF. b. Cool the solution in an ice bath. c. Slowly add a stoichiometric equivalent of the base to deprotonate the thiol, forming the thiolate. d. Once the deprotonation is complete, add a stoichiometric equivalent of allyl bromide dropwise to the reaction mixture. e. Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). f. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
A trained sensory panel is required to characterize the flavor profile of this compound and determine its detection threshold.
Protocol: Sensory Panel Evaluation
-
Panelist Training: Select and train 8-12 panelists to recognize and scale the intensity of relevant aroma attributes (e.g., garlic, onion, sulfury, pungent, green).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) or propylene (B89431) glycol. Create a series of dilutions in deodorized water or a neutral food base (e.g., unsalted broth).
-
Testing:
-
Descriptive Analysis: Present panelists with a sample at a supra-threshold concentration and have them rate the intensity of the agreed-upon sensory attributes on a line scale.
-
Threshold Determination: Use a forced-choice methodology (e.g., 3-Alternative Forced Choice) with ascending concentrations to determine the detection and recognition thresholds.
-
-
Data Analysis: Analyze the descriptive analysis data using analysis of variance (ANOVA). Calculate the best-estimate threshold from the forced-choice data.
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile sulfur compounds in food matrices.
Protocol: GC-MS Analysis
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): a. Place a known amount of the food sample into a headspace vial. b. If necessary, add an internal standard (e.g., a deuterated analog or a different sulfur compound not present in the sample). c. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes). d. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.
-
GC-MS Analysis: a. Desorb the analytes from the SPME fiber in the hot GC inlet. b. Use a capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent). c. Set up a temperature program to separate the analytes (e.g., initial temp 40°C, ramp to 250°C). d. The mass spectrometer should be operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
Quantification: Create a calibration curve using standards of this compound to quantify its concentration in the sample.
Flavor Perception and Signaling
The perception of sulfurous and alliaceous flavors is complex and involves specific olfactory receptors. While the specific receptors for this compound have not been identified, the general pathway is understood.
General Olfactory Signaling Pathway:
-
Inhalation: Volatile molecules like this compound are inhaled and reach the olfactory epithelium in the nasal cavity.
-
Receptor Binding: The odorant molecule binds to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons.
-
Signal Transduction: This binding event activates a cascade of intracellular events, leading to the generation of an action potential.
-
Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.
-
Odor Perception: In the olfactory bulb, the signal is processed and relayed to higher brain centers, including the piriform cortex and orbitofrontal cortex, where the odor is perceived and identified.
Stability and Storage
Allyl sulfides can be reactive and may degrade over time, especially when exposed to heat, light, or oxygen. The stability of this compound in various food matrices and processing conditions has not been extensively studied.
General Recommendations:
-
Storage: Store pure this compound and its concentrated solutions in a cool, dark place under an inert atmosphere (e.g., nitrogen) to minimize degradation.
-
Food Processing: The stability during thermal processing (e.g., baking, frying, retorting) should be evaluated on a case-by-case basis, as degradation can lead to the formation of other volatile sulfur compounds, altering the final flavor profile[11].
Protocol: Preliminary Stability Study
-
Spiking: Spike a food matrix with a known concentration of this compound.
-
Treatment: Subject the spiked matrix to relevant processing conditions (e.g., heating at a specific temperature for a set time). Include an unprocessed control.
-
Analysis: Use the GC-MS protocol described above to quantify the remaining this compound in both the treated and control samples.
-
Evaluation: Calculate the percentage of degradation to assess its stability under those conditions.
Safety and Regulatory Information
There is limited specific toxicological and regulatory information available for this compound. However, the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated many related aliphatic sulfides and have determined them to be of no safety concern at their current levels of intake as flavoring agents[10][12][13]. It is the user's responsibility to ensure compliance with all local regulations regarding the use of this substance in food.
References
- 2. pharmatutor.org [pharmatutor.org]
- 3. This compound | 50996-72-0 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. femaflavor.org [femaflavor.org]
- 6. Allyl propyl disulfide - Wikipedia [en.wikipedia.org]
- 7. Diallyl Sulfide | C6H10S | CID 11617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allyl propyl disulfide | C6H12S2 | CID 16591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 烯丙基硫 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Scientific Opinion on Flavouring Group Evaluation 74, Revision 4 (FGE.74Rev4): Consideration of aliphatic sulphides and thiols evaluated by JECFA (53rd and 61st meeting) structurally related to aliphatic and alicyclic mono-, di-, tri- and polysulphides with or without additional oxygenated functional groups from chemical group 20 evaluated by EFSA in FGE.08Rev5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scientific Opinion on Flavouring Group Evaluation 74, Revision 4 (FGE.74Rev4): Consideration of aliphatic sulphides and thiols evaluated by JECFA (53rd and 61st meeting) structurally related to aliphatic and alicyclic mono‐, di‐, tri‐ and polysulphides with or without additional oxygenated functional groups from chemical group 20 evaluated by EFSA in FGE.08Rev5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allyl Isopropyl Sulfide Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of allyl isopropyl sulfide (B99878) synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of allyl isopropyl sulfide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Nucleophile: The isopropyl thiolate may not have formed efficiently if the base was too weak or insufficient. | - Use a strong base like sodium hydroxide (B78521) or sodium ethoxide to deprotonate the isopropyl thiol. - Ensure the base is fresh and properly stored. |
| 2. Poor Quality Reagents: Degradation of allyl bromide or isopropyl thiol can prevent the reaction from proceeding. | - Use freshly distilled allyl bromide. - Verify the purity of isopropyl thiol before use. | |
| 3. Ineffective Phase Transfer Catalyst (PTC): If using a two-phase system, an inappropriate or degraded PTC will hinder the reaction. | - Select a suitable PTC such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). - Ensure the PTC is not hydrated if using an anhydrous system. | |
| 4. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | - For reactions involving allyl bromide and a thiolate, gentle heating (40-60 °C) can increase the reaction rate. - If using a more reactive allyl source like allyl acetate (B1210297) with a catalyst, the reaction may proceed efficiently at room temperature. | |
| Presence of Significant Impurities | 1. Diallyl Sulfide Formation: This can occur if there is an excess of the allylating agent or if the reaction conditions favor self-condensation. | - Use a slight excess of isopropyl thiol relative to the allylating agent. |
| 2. Di-isopropyl Disulfide Formation: Oxidation of the isopropyl thiolate can occur, especially in the presence of air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Isomerization of Allyl Group: Depending on the catalyst and conditions, the allyl group may isomerize. | - For catalyzed reactions, the choice of ligand and metal can influence regioselectivity. | |
| Difficult Product Purification | 1. Co-distillation with Solvent: this compound is volatile and may co-distill with the reaction solvent. | - Choose a solvent with a boiling point significantly different from the product. - Use rotary evaporation under reduced pressure and controlled temperature to remove the solvent. |
| 2. Presence of Unreacted Starting Materials: Unreacted allyl bromide or isopropyl thiol can be difficult to separate. | - Quench the reaction to consume any unreacted electrophile. - Use an aqueous wash to remove the water-soluble thiol salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward and common method is a nucleophilic substitution reaction (specifically, an S(_N)2 reaction) between an allyl halide (like allyl bromide) and an isopropyl thiolate. The thiolate is typically generated in situ by reacting isopropyl thiol with a base.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
-
Use of a Phase Transfer Catalyst (PTC): In a two-phase system (e.g., aqueous NaOH and an organic solvent), a PTC like tetrabutylammonium bromide can significantly accelerate the reaction and improve yield by transporting the thiolate anion into the organic phase.
-
Choice of Solvent: A polar aprotic solvent such as DMF or DMSO can accelerate S(_N)2 reactions. However, for PTC-mediated reactions, a non-polar organic solvent is used in conjunction with an aqueous phase.
-
Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction, but excessive heat may lead to side products.
Q3: What are the main byproducts to watch for, and how can I minimize them?
A3: The primary byproducts are often diallyl sulfide and di-isopropyl disulfide. To minimize these:
-
Diallyl Sulfide: Use a stoichiometric excess of the isopropyl thiol to ensure the allyl bromide preferentially reacts with it.
-
Di-isopropyl Disulfide: This forms from the oxidation of the thiolate. Running the reaction under an inert atmosphere (nitrogen or argon) will minimize exposure to oxygen and reduce disulfide formation.
Q4: What is the best method for purifying this compound?
A4: Given its likely volatility, fractional distillation is a common and effective purification method. For smaller scales or to remove non-volatile impurities, column chromatography on silica (B1680970) gel can also be employed. Careful removal of the solvent by rotary evaporation at a controlled temperature and reduced pressure is a crucial first step.
Q5: Are there alternative, "greener" synthesis methods?
A5: Yes, several approaches can be considered more environmentally friendly:
-
Catalytic Methods: Using catalysts like Sn(OTf)(_2) allows the reaction to proceed under mild conditions, often at room temperature, with allyl alcohols and thiols, which is a more atom-economical approach than using allyl halides.
-
Solvent-Free Conditions: Some methods using specific catalysts can be performed without a solvent, reducing waste.
-
Phase Transfer Catalysis: PTC itself is considered a green chemistry technique as it can reduce the need for harsh solvents and can improve energy efficiency.
Experimental Protocols
Protocol 1: Synthesis via Phase Transfer Catalysis
This protocol is a representative method based on the reaction of allyl bromide with isopropyl thiol using a phase transfer catalyst.
Materials:
-
Isopropyl thiol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH(_2)Cl(_2))
-
Deionized water
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl thiol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (1.1 eq).
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Add the aqueous NaOH solution to the flask containing the thiol and PTC. Stir vigorously for 15-20 minutes to generate the thiolate.
-
Slowly add allyl bromide (1.05 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer with deionized water (2x) and then with brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of Allyl Isopropyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl isopropyl sulfide (B99878).
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of allyl isopropyl sulfide in a question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the formation of side products. Key areas to investigate include:
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Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Base: If you are using a base to deprotonate isopropyl thiol, ensure it is strong enough and used in a stoichiometric amount. Incomplete deprotonation of the thiol will result in a lower concentration of the nucleophile.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The most likely side reactions are the formation of diisopropyl disulfide and diallyl disulfide, as well as the isomerization of the product to propenyl isopropyl sulfide.
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Loss During Workup: this compound is a volatile compound. Significant loss can occur during solvent removal or extraction if not performed carefully. Ensure that rotary evaporation is conducted at a low temperature and that extractions are performed efficiently.
Question 2: My final product is contaminated with a significant amount of diisopropyl disulfide. How can I prevent this?
Answer: The formation of diisopropyl disulfide is typically due to the oxidation of isopropyl thiol. To minimize this side reaction:
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Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric oxygen.
-
Avoid Overheating: High temperatures can promote the oxidation of thiols. Maintain the reaction at the lowest effective temperature.
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Control Basicity: While a base is often necessary to deprotonate the thiol, excessive base can sometimes facilitate oxidation. Use a stoichiometric amount of a suitable base.
Question 3: I am observing the formation of an isomeric impurity. What is it and how can I avoid it?
Answer: The most likely isomeric impurity is propenyl isopropyl sulfide, formed through the isomerization of the allyl double bond. This is often catalyzed by the presence of a base.
-
Minimize Base Concentration: Use the minimum effective amount of base.
-
Weaker Base: Consider using a weaker base if your reaction conditions allow.
-
Temperature Control: Isomerization can be favored at higher temperatures. Running the reaction at a lower temperature may reduce the formation of this byproduct.
-
Reaction Time: Prolonged reaction times, especially in the presence of a base, can lead to increased isomerization. Monitor the reaction and work it up promptly upon completion.
Question 4: My reaction mixture contains allyl alcohol. Where did it come from and how do I prevent its formation?
Answer: Allyl alcohol is formed from the hydrolysis of the allyl halide (e.g., allyl bromide) starting material. This is more likely to occur if there is water present in the reaction mixture.
-
Use Anhydrous Reagents and Solvents: Ensure that all your reagents and the solvent are thoroughly dried before use.
-
Inert Atmosphere: A dry, inert atmosphere will also help to exclude moisture from the reaction.
Frequently Asked Questions (FAQs)
What is the most common method for preparing this compound?
The most common laboratory-scale synthesis is a Williamson ether-type reaction, which involves the S-alkylation of isopropyl thiol with an allyl halide (commonly allyl bromide or allyl chloride) in the presence of a base.
What are the primary side products to look out for?
The main potential side products are diisopropyl disulfide, diallyl disulfide, and propenyl isopropyl sulfide. The formation of allyl alcohol from the hydrolysis of the allyl halide is also possible.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple method for monitoring the disappearance of the starting materials and the appearance of the product. For more detailed analysis and to identify side products, gas chromatography-mass spectrometry (GC-MS) is the recommended technique.
What is the best way to purify the final product?
Due to the volatile nature of this compound and its potential impurities, fractional distillation is often the most effective method for purification on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica (B1680970) gel can be employed.
Experimental Protocols
Synthesis of this compound from Allyl Bromide and Isopropyl Thiol
This protocol is a representative procedure based on standard Williamson ether synthesis conditions.
Materials:
-
Isopropyl thiol
-
Allyl bromide
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium hydroxide (1.0 equivalent) in anhydrous ethanol.
-
To the stirred solution, add isopropyl thiol (1.0 equivalent) dropwise at room temperature.
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After the addition is complete, add allyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Data Presentation
The following table presents hypothetical but realistic quantitative data for the synthesis of this compound, illustrating a typical outcome and the common impurities that may be observed by GC-MS analysis.
| Compound | Retention Time (min) | Relative Abundance (%) |
| This compound | 8.5 | 85 |
| Diisopropyl Disulfide | 10.2 | 5 |
| Diallyl Disulfide | 9.8 | 3 |
| Propenyl Isopropyl Sulfide | 9.1 | 2 |
| Allyl Alcohol | 4.3 | 1 |
| Unreacted Isopropyl Thiol | 3.5 | 2 |
| Unreacted Allyl Bromide | 4.8 | 2 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Main Reaction and Side Reactions
Caption: Overview of the main reaction and potential side reactions.
Mechanism of Disulfide Formation
Caption: Oxidative coupling of thiols to form disulfides.
Mechanism of Isomerization
Caption: Base-catalyzed isomerization of allyl to propenyl sulfide.
Isomerization of Alkyl Allyl Sulfides to Propenyl Sulfides: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isomerization of alkyl allyl sulfides to propenyl sulfides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the isomerization of alkyl allyl sulfides to propenyl sulfides?
The isomerization of an alkyl allyl sulfide (B99878) to the more thermodynamically stable alkyl propenyl sulfide is typically a base-catalyzed reaction. The reaction proceeds through the formation of a carbanion intermediate at the carbon adjacent to the sulfur atom.[1][2] This allows for the migration of the double bond from the allyl (C=C-C-S) to the propenyl (C-C=C-S) position.
Q2: What are the common catalysts and reaction conditions for this isomerization?
A frequently employed catalytic system is sodium ethoxide in ethanol (B145695).[1][2][3] The reaction is often carried out by refluxing the alkyl allyl sulfide with a solution of the base.[1] Other strong bases, such as potassium tert-butoxide, have also been utilized in similar isomerization reactions.[2] Maintaining anhydrous conditions is crucial, as the presence of water can interfere with the base and potentially lead to side reactions.[4]
Q3: How can I monitor the progress of the isomerization reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
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Ultraviolet (UV) Spectroscopy: A noticeable bathochromic (red) shift and an increase in absorption intensity are observed when the allyl sulfide is converted to the propenyl sulfide.[1] This is due to the formation of a vinyl sulfide chromophore.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to track the disappearance of the allyl protons and the appearance of the characteristic propenyl protons.[5][6]
-
Gas Chromatography (GC): GC can be used to separate and quantify the starting material, product, and any potential byproducts, providing a clear indication of the reaction's conversion.[7]
Q4: What are the potential side reactions or byproducts I should be aware of?
A potential side reaction, particularly with diallyl sulfide, is a rearrangement that can form an unsaturated mercaptan, such as 3-mercapto-1,5-hexadiene.[1] Additionally, oxidative side reactions can occur, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to improve the purity of the final product.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient base. 2. Presence of water in the reaction mixture. 3. Reaction temperature is too low or reaction time is too short. | 1. Use freshly prepared sodium ethoxide or a reliable commercial source. Increase the molar equivalent of the base. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] 3. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the reaction progress using TLC, GC, or NMR. |
| Incomplete Isomerization | The concentration of the base may be below the necessary threshold for complete conversion.[1] | Increase the concentration of the sodium ethoxide solution. A study has shown that a 3.7 M solution of alcoholic sodium ethoxide leads to complete isomerization.[1] |
| Formation of Impurities | 1. The starting alkyl allyl sulfide is impure. 2. Side reactions are occurring due to the presence of oxygen or elevated temperatures. | 1. Purify the starting material by distillation or chromatography before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[4] If side reactions persist at high temperatures, explore using a stronger base at a lower temperature. |
| Product is a Mixture of Geometric Isomers (cis/trans) | The isomerization process can lead to the formation of both cis and trans isomers of the propenyl sulfide. | The ratio of cis to trans isomers can be influenced by the reaction conditions. The specific base and solvent system may affect the stereochemical outcome.[7] If a specific isomer is required, purification by chromatography or distillation may be necessary. |
Quantitative Data Summary
| Reactant | Base/Catalyst | Solvent | Temperature | Time | Yield/Conversion | Reference |
| Allyl n-hexyl sulfide | 3.7 M Sodium Ethoxide | Ethanol | Reflux | Not specified | Complete isomerization | [1] |
| Allyl t-butyl sulfide | 3.7 M Sodium Ethoxide | Ethanol | Reflux | Not specified | Complete isomerization | [1] |
| Diallyl sulfide | Sodium Ethoxide | Ethanol | Reflux | Not specified | Isomerized to dipropenyl sulfide; also formed an unsaturated mercaptan byproduct. | [1] |
| Allyl n-hexyl sulfide | Sodium Ethoxide (lower concentration) | Deutero-ethanol | Not specified | Not specified | ~50% isomerization | [1] |
Detailed Experimental Protocol
Objective: To synthesize alkyl propenyl sulfide from alkyl allyl sulfide via base-catalyzed isomerization.
Materials:
-
Alkyl allyl sulfide
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Anhydrous ethanol
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Sodium metal
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Apparatus for distillation or column chromatography
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The concentration should be approximately 3.7 M. Allow the sodium to react completely.
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Reaction Setup: To the freshly prepared sodium ethoxide solution, add the alkyl allyl sulfide.
-
Isomerization: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or 1H NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude propenyl sulfide by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.
Visualizations
Caption: Base-catalyzed isomerization via a resonance-stabilized carbanion.
Caption: A typical experimental workflow for the isomerization reaction.
Caption: A decision tree for troubleshooting common isomerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Allyl sulfides in garlic oil initiate the formation of renewable adhesives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Allyl isopropyl sulfide stability and degradation pathways
Welcome to the technical support center for allyl isopropyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is allyl isopropyl sulfide and what are its common applications?
This compound is an organosulfur compound with the chemical formula C₆H₁₂S.[1][2] It is found in some natural sources, such as garlic, and is of interest for its potential biological activities.[1] In research and development, it is used as a reference standard, a building block in organic synthesis, and is investigated for its therapeutic properties.
Q2: How should I properly store this compound to ensure its stability?
To ensure the stability of this compound, it is recommended to store it in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, oxygen, and moisture, which can contribute to degradation. For long-term storage, refrigeration is advised.
Q3: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
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Temperature: Elevated temperatures can promote thermal decomposition.
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Light: Exposure to UV or even ambient light can induce photochemical degradation.
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Oxidizing Agents: Contact with oxidizing agents can lead to the oxidation of the sulfur atom.
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Strong Acids or Bases: Extreme pH conditions may catalyze hydrolysis or other degradation reactions.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the chemistry of related allyl sulfides and thioethers, potential degradation products could include:
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Oxidation Products: Allyl isopropyl sulfoxide (B87167) and allyl isopropyl sulfone from reaction with oxidants.
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Hydrolysis Products: Though generally stable, under harsh acidic conditions, thioethers can be cleaved.
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Thermal Decomposition Products: High temperatures may lead to the formation of smaller volatile sulfur compounds and hydrocarbons. For example, thermal decomposition of other organic sulfides can yield thiols (mercaptans), hydrogen sulfide, and various hydrocarbons.[3]
Troubleshooting Guides
Issue 1: I am observing a loss of purity or concentration of my this compound sample over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Solution: Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and refrigerated. Minimize headspace in the vial to reduce oxygen exposure. |
| Thermal Degradation | Solution: Avoid exposing the sample to high temperatures. If heating is necessary for an experiment, use the lowest effective temperature for the shortest duration possible. Consider performing a thermal stability study using techniques like thermogravimetric analysis (TGA) if high-temperature applications are intended. |
| Photodegradation | Solution: Protect the sample from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever feasible. |
| Oxidation | Solution: Deoxygenate all solvents used to prepare solutions of this compound. Avoid contact with known oxidizing agents. The use of antioxidants could be explored, but their compatibility must be verified. |
Issue 2: My experimental results are inconsistent when using this compound.
Possible Causes and Solutions:
| Possible Cause | Experimental Protocol Check |
| Sample Degradation During Experiment | Protocol Check: Analyze the stability of this compound under your specific experimental conditions (e.g., in your chosen solvent system, at the experimental temperature, and for the duration of the experiment). Use a technique like HPLC or GC-MS to monitor the purity of a control sample over the experimental time course. |
| Interaction with Other Reagents | Protocol Check: Review all components of your experimental mixture for potential incompatibilities. For example, strong oxidizing agents will degrade this compound. |
| pH Effects | Protocol Check: If working in aqueous solutions, ensure the pH is controlled and maintained within a neutral range, as strong acids or bases could potentially promote degradation. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
A common method to assess thermal stability is through Thermogravimetric Analysis (TGA) .
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Instrument: A TGA instrument capable of controlled heating in an inert atmosphere.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon, with a constant flow rate (e.g., 20 mL/min).
-
Heating Program: Ramp the temperature from ambient to a desired upper limit (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: Monitor the weight loss of the sample as a function of temperature. The onset temperature of decomposition is the point at which significant weight loss begins.
Protocol 2: Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, making it suitable for analyzing this compound and its potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
To simulate degradation, expose aliquots of the stock solution to specific stress conditions (e.g., heat, UV light, or an oxidizing agent).
-
-
GC-MS Conditions (Illustrative Example):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify new peaks in the stressed samples and analyze their mass spectra to elucidate the structures of the degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Allyl Isopropyl Sulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the water insolubility of allyl isopropyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What is the expected water solubility of allyl isopropyl sulfide?
Q2: Why does my this compound form a separate layer or emulsion in my aqueous buffer?
This is a common manifestation of its insolubility. When introduced into an aqueous medium, the non-polar molecules of this compound tend to aggregate rather than disperse, minimizing their contact with water. This can result in the formation of a distinct oily layer or, with agitation, a temporary emulsion that will eventually separate.
Q3: Are there any safety precautions I should take when handling this compound due to its insolubility?
Yes. Because it is insoluble in water, spills should not be simply washed away with water, as this may only spread the material. It is also important to consider that undissolved globules can pose a contact hazard. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures. Personal protective equipment (PPE), such as gloves and safety glasses, should always be worn.
Q4: Can I increase the water solubility of this compound by changing the pH?
This compound is a neutral organosulfur compound and does not have ionizable groups. Therefore, altering the pH of the aqueous solution will not significantly increase its solubility.
Troubleshooting Guide for Experimental Work
Issue 1: Precipitation of this compound Upon Dilution from an Organic Stock Solution
-
Problem: When diluting a concentrated stock solution of this compound (e.g., in DMSO or ethanol) into an aqueous buffer, a precipitate or cloudiness appears.
-
Cause: This occurs due to the sharp decrease in solvent polarity, causing the compound to crash out of the solution.
-
Solutions:
-
Reduce Final Concentration: Your target concentration may exceed the aqueous solubility limit. Attempt the experiment with a lower final concentration.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.
-
Utilize a Co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol (B145695), isopropanol) into your final aqueous solution. This can increase the overall solubility of the this compound. Start with a low percentage of co-solvent and incrementally increase it to find the minimum amount needed to maintain solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: High variability is observed in experimental results when using this compound in cell-based or other aqueous assays.
-
Cause: The poor solubility can lead to non-uniform concentrations in the assay wells. The compound may be precipitating or adsorbing to plasticware.
-
Solutions:
-
Visual Inspection: Before and during the experiment, visually inspect your assay plates or tubes for any signs of precipitation or phase separation.
-
Sonication: Briefly sonicate the final diluted solution to break up any small aggregates before adding it to the assay.
-
Use of Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final buffer can help to maintain a stable dispersion of the compound. Be sure to run appropriate vehicle controls to ensure the surfactant itself does not affect the assay.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Insoluble | The non-polar hydrocarbon structure dominates. |
| Ethanol | Intermediate | Soluble | "Like dissolves like"; ethanol has both polar and non-polar characteristics. |
| DMSO | High | Soluble | A powerful aprotic polar solvent capable of dissolving a wide range of compounds. |
| Dichloromethane | Low | Soluble | A non-polar organic solvent that readily dissolves other non-polar compounds. |
| Hexane | Very Low | Soluble | A non-polar hydrocarbon solvent, ideal for dissolving other non-polar substances. |
Note: This table is based on the expected properties of this compound derived from its structure and comparison with similar compounds.
Experimental Protocols
Protocol 1: Basic Determination of Qualitative Solubility
-
Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol) to the test tube.
-
Mixing: Vigorously vortex the test tube for 30 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solution is clear with no visible particles.
-
Partially Soluble: The solution is cloudy or contains some undissolved droplets.
-
Insoluble: A distinct layer of the compound is visible, or the solution is a persistent emulsion.
-
-
Heating (Optional): Gently warm the test tube in a water bath to observe if solubility increases with temperature.
Protocol 2: Preparation of a Working Solution for Biological Assays
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as DMSO (e.g., 100 mM).
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in the same organic solvent.
-
Final Dilution:
-
Dispense the required volume of the final aqueous buffer into a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the stock solution drop by drop.
-
For example, to prepare a 100 µM solution from a 100 mM stock, add 1 µL of the stock to 999 µL of the vortexing buffer.
-
-
Final Formulation: If necessary, the final aqueous buffer can be supplemented with a co-solvent or surfactant prior to the addition of the this compound stock.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
References
Technical Support Center: Efficient Allyl Sulfide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the selection of catalysts for efficient allyl sulfide (B99878) synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during allyl sulfide synthesis experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst has not been deactivated by exposure to air or moisture, especially for metal complexes like Palladium or Nickel catalysts. Consider using fresh catalyst or catalysts known for their stability.[1] |
| Poor substrate reactivity | Aryl halides with electron-withdrawing groups can be less reactive. For such substrates, consider using a more active catalyst system, such as a palladium catalyst with a suitable phosphine (B1218219) ligand. | |
| Unfavorable reaction conditions | Optimize reaction temperature, solvent, and reaction time. Some catalysts require specific conditions to be effective. For instance, some copper-catalyzed reactions may benefit from microwave irradiation.[2][3] | |
| Catalyst Poisoning | Thiols and their corresponding thiolates can strongly coordinate to and deactivate transition metal catalysts.[1] | |
| Formation of Side Products (e.g., symmetrical sulfides) | Thiol-disulfide exchange or "scrambling" | When synthesizing unsymmetrical disulfides, the formation of symmetrical byproducts is a common issue.[4] Consider a step-wise approach or use a catalyst system that favors the desired cross-coupling. |
| Rearrangement of the allyl group | Certain catalysts or reaction conditions might promote allylic rearrangement, leading to a mixture of isomers. Nickel(0) triethyl phosphite (B83602) complex has been reported to produce allylic sulfides with retention of configuration.[5] | |
| Difficulty in Catalyst Separation/Product Purification | Homogeneous catalyst | If using a homogeneous catalyst, consider switching to a heterogeneous catalyst which can be more easily separated by filtration. |
| Complex reaction mixture | Simplify the reaction by using milder conditions or a more selective catalyst to minimize byproduct formation. | |
| Inconsistent Results | Variability in reagent quality | Use high-purity reagents and solvents. Water and oxygen can significantly impact the efficiency of many catalytic systems. |
| Inconsistent heating | Ensure uniform heating of the reaction mixture, especially for temperature-sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for allyl sulfide synthesis?
A1: A variety of catalysts are employed, broadly categorized as:
-
Transition Metal Catalysts: Palladium, Nickel, Copper, Rhodium, and Iridium complexes are widely used for C-S bond formation.[1][2] Palladium and Nickel catalysts are particularly effective for cross-coupling reactions of aryl halides with thiols.[1]
-
Metal-Free Catalysts: Organic catalysts such as TAPC (1,1,3,3-Tetramethyl-2-[2,2,2-trifluoro-1-(4-nitro-phenyl)-ethyl]-guanidine) can efficiently catalyze the reaction between benzylic alcohols and thiols under solvent-free conditions.[5]
-
Phase-Transfer Catalysts (PTC): Catalysts like 1,3,5,7-tetrabenzylhexamethylenetetraammonium tetrabromide (MPTC) and tetrabutylammonium (B224687) bromide (TBAB) are effective, especially in biphasic systems, and can be enhanced by ultrasound or microwave irradiation.[3][6][7]
-
Other Catalysts: Indium triiodide and Tin(II) triflate (Sn(OTf)₂) have also been reported as efficient catalysts for specific transformations.[5][6]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The choice of catalyst depends on several factors:
-
Substrates: The nature of your starting materials (e.g., allyl halides, allyl alcohols, allyl acetates, thiols) will dictate the most suitable catalyst. For instance, Sn(OTf)₂ is effective for reactions between allyl alcohols and thiols.[5]
-
Desired Selectivity: For regioselective or enantioselective synthesis, specific catalysts like Iridium or Rhodium complexes with chiral ligands are often required.[5][6]
-
Reaction Conditions: Consider the required temperature, solvent, and tolerance to air and moisture. Some catalysts are more robust than others.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important considerations.
Q3: What is the role of a phase-transfer catalyst in allyl sulfide synthesis?
A3: A phase-transfer catalyst (PTC) facilitates the transfer of a reactant (usually an anion) from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[8] In allyl sulfide synthesis, a PTC like TBAB can transport the thiolate anion from the aqueous phase to the organic phase to react with the allyl halide.[9][10] This method often leads to faster reaction rates and higher yields.[8]
Q4: Can allyl sulfides be synthesized without a metal catalyst?
A4: Yes, metal-free synthesis of allyl sulfides is possible. For example, the reaction of benzylic alcohols with thiols can be efficiently catalyzed by TAPC under solvent-free conditions.[5] Additionally, some reactions can proceed at room temperature without any catalyst, such as the synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman Acetates.[6]
Q5: How can I prevent catalyst deactivation?
A5: Catalyst deactivation, particularly in metal-catalyzed reactions, can be caused by the strong coordination of sulfur compounds to the metal center.[1] To mitigate this, one can:
-
Use ligands that prevent strong coordination.
-
Employ a higher catalyst loading, although this is less economical.
-
Consider a metal-free synthetic route to avoid this issue altogether.[4]
Catalyst Performance Data
The following table summarizes the performance of various catalysts under different reaction conditions for the synthesis of allyl sulfides.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indium triiodide | Allyl acetates | Thiosilanes | - | - | Good | [6] |
| TAPC | Benzylic alcohols | Thiols | Solvent-free | - | Good to Excellent | [5][6] |
| MPTC | Allyl bromide | Sodium sulfide | Ethanol | - | - | [6] |
| Ruthenium complex | Allyl methyl carbonate | Thiols | CH₃CN | Room Temp | - | [6] |
| Iridium complex | Allyl carbonates | Aliphatic thiols | Dichloromethane | - | Good | [5][6] |
| Copper(I) catalyst | Vinyl halides | Thiols | - | - | Excellent | [6] |
| Nickel(0) complex | Allylic acetates | Thiols | - | - | - | [5] |
| Sn(OTf)₂ | Allyl alcohols | Thiols | Dichloromethane | Room Temp | Good to Excellent | [5] |
| Nano-In₂O₃ | Allyl chloride | Arylthiol | DMSO | 110 | Excellent | [11] |
| TBAB (PTC) | Allyl chloride | Sodium disulfide | - | - | 82.2 | [3] |
Experimental Protocols
1. Synthesis of Aryl-allyl sulfide using Nano-In₂O₃ Catalyst [11]
-
Reactants: Allyl chloride (0.2 mmol), Arylthiol (0.2 mmol), nano-In₂O₃ (2 mol%), TBATB (1.5 equiv), Na₂CO₃ (2.0 equiv).
-
Solvent: DMSO (2 mL).
-
Procedure:
-
Combine all reactants in a reaction vessel.
-
Heat the mixture at 110 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent.
-
Purify the product using column chromatography.
-
2. Synthesis of Diallyl Disulfide using Phase-Transfer Catalysis (PTC) [3]
-
Reactants: Sodium disulfide, Allyl chloride (mole ratio of sodium disulfide to allyl chloride of 0.65:1), Tetrabutylammonium bromide (TBAB) as the PTC (mass ratio of TBAB to sodium disulfide of 0.021:1).
-
Procedure:
-
Combine sodium disulfide and TBAB in a reaction vessel.
-
Add allyl chloride to the mixture.
-
Subject the reaction mixture to microwave irradiation at 195 W for 12 minutes.
-
After the reaction, allow the mixture to cool.
-
Separate the organic layer containing the diallyl disulfide.
-
Purify by distillation.
-
Visualizations
Caption: General experimental workflow for allyl sulfide synthesis.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) in allyl sulfide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. [Synthesis by phase transfer catalysis of alkyl sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mild Allyl Sulfide Synthesis
Welcome to the technical support center for mild reaction conditions in allyl sulfide (B99878) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of allyl sulfides under mild conditions.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield of my allyl sulfide. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically troubleshooting these can help improve your reaction's outcome.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the specific substrates and catalyst system.
-
Solution: Gradually increase the reaction temperature. For instance, some solvent-free reactions show improved yields when heated to 100°C.[1]
-
-
Inefficient Catalyst System: The chosen catalyst may not be optimal for your specific substrates.
-
Solution: Experiment with different catalysts. For reactions involving allylic acetates and thiols, a nickel(0) triethyl phosphite (B83602) complex has been shown to be effective.[2] For allylation of thiols with allyl methyl carbonate, a ruthenium catalyst can be used at room temperature.[3]
-
-
Poor Reactivity of Starting Materials:
-
Thiols: Electron-poor aryl thiols can be prone to decomposition, while electron-rich thiols might lead to side reactions.[4]
-
Solution: Adjust reaction conditions to be milder for sensitive substrates. For challenging thiols, consider alternative synthetic routes.[4]
-
-
Allylic Substrate: The leaving group on the allylic substrate is crucial.
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome.
-
Solution: If using a Grignard reagent in THF, be aware that magnesium salts may be soluble and could interfere with the reaction. Switching to a solvent like diethyl ether (Et₂O), where magnesium salts are less soluble, might improve yield and selectivity.[5] Some reactions proceed efficiently under solvent-free conditions.[1][3]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in allyl sulfide synthesis.
Issue 2: Formation of Undesired Side Products
Q2: My reaction is producing a mixture of my desired unsymmetrical allyl sulfide and symmetrical disulfides. How can I improve the selectivity?
A2: The formation of symmetrical disulfides is a common challenge, often arising from thiol-disulfide exchange or "scrambling."[4]
Possible Causes & Solutions:
-
Thiol-Disulfide Exchange: Mixing two different thiols can lead to a mixture of the desired unsymmetrical disulfide along with two symmetrical disulfide byproducts.[4]
-
Solution: Instead of starting from two different thiols, consider a step-wise approach. One method involves reacting an alkyl halide with potassium thioacetate (B1230152) to generate a thiol intermediate in situ, which then reacts with a second halide.[6]
-
-
Oxidation of Thiols: Thiols can be sensitive to oxidation, leading to the formation of disulfides, especially in the presence of air.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
-
Issue 3: Catalyst Deactivation
Q3: I am using a metal-catalyzed reaction, and it seems to stop before completion. Could my catalyst be deactivated?
A3: Yes, catalyst deactivation is a known issue in reactions involving sulfur compounds.
Possible Causes & Solutions:
-
Strong Coordination of Sulfur: Thiols, thiolates, and disulfides can strongly coordinate to the metal center of the catalyst, leading to its deactivation.[4]
-
Solution 1: Employ ligands that prevent strong coordination. For example, specific phosphine (B1218219) ligands have been successful in palladium-catalyzed reactions.[4]
-
Solution 2: Consider a metal-free synthesis approach to completely avoid this issue.[3][4] For instance, the reaction of benzylic alcohols with thiols can be catalyzed by 2,4,6-trichloro-1,3,5-triazine (TAPC) under solvent-free conditions.[3]
-
Frequently Asked Questions (FAQs)
Q4: What are some of the mildest conditions reported for allyl sulfide synthesis?
A4: Several methods allow for the synthesis of allyl sulfides under mild conditions:
-
Room Temperature Reactions:
-
Ruthenium-catalyzed allylation of thiols with allyl methyl carbonate can be performed at room temperature under an argon atmosphere.[3]
-
Sn(OTf)₂ catalyzes the reaction of allyl alcohols with thiols in dichloromethane (B109758) at room temperature, typically yielding good to excellent results within 12 hours.[2]
-
The reaction of Morita-Baylis-Hillman acetates with thiols can occur at room temperature without a catalyst.[3]
-
-
Solvent-Free and Catalyst-Free Reactions:
-
A green protocol has been developed for the preparation of sulfides from thiols and allyl halides under solvent- and catalyst-free conditions, often with heating.[1]
-
-
Visible-Light Mediated Synthesis:
-
A metal-free method using eosin (B541160) Y as a photocatalyst allows for the allylation of thiols with allylic alcohols under visible light.[7]
-
Q5: Can I synthesize diallyl trisulfide (DATS) under mild conditions?
A5: Yes, diallyl trisulfide can be synthesized using methods that avoid harsh conditions. A common approach involves the reaction of sodium trisulfide with an allyl halide.[8]
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times. Optimal conditions have been reported as using tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst, a microwave power of 195 W for 12 minutes, and a specific molar ratio of sodium disulfide to allyl chloride (0.65:1), achieving a yield of 82.2%.[9]
-
Conventional Heating: The reaction can also be performed with conventional heating at temperatures ranging from 40-80°C.[8]
General Workflow for Diallyl Trisulfide Synthesis
Caption: A general workflow for the synthesis of diallyl trisulfide.[8]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Diallyl Disulfide [9]
-
Preparation of Sodium Disulfide Solution: In a flask, prepare a solution of sodium disulfide.
-
Reaction Setup: Add tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to the sodium disulfide solution. The recommended mass ratio of TBAB to sodium disulfide is 0.021:1.
-
Addition of Allyl Chloride: Add allyl chloride to the mixture. The optimal mole ratio of sodium disulfide to allyl chloride is 0.65:1.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a power of 195 W for 12 minutes.
-
Work-up: After the reaction is complete, cool the mixture and perform a suitable work-up (e.g., extraction with an organic solvent) to isolate the diallyl disulfide.
Protocol 2: Sn(OTf)₂-Catalyzed Synthesis of Allyl Sulfides from Allyl Alcohols and Thiols [2]
-
Reactant Preparation: In a reaction vessel, dissolve the allyl alcohol and thiol in dichloromethane at room temperature.
-
Catalyst Addition: Add Sn(OTf)₂ to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up and Purification: Upon completion, quench the reaction and use standard procedures for extraction and purification (e.g., column chromatography) to obtain the pure allyl sulfide.
Data Summary
Table 1: Comparison of Mild Synthesis Methods for Allyl Sulfides
| Method | Starting Materials | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Microwave-Assisted | Sodium Disulfide, Allyl Chloride | TBAB | Water | N/A (195 W) | 12 min | 82.2% | [9] |
| Tin-Catalyzed | Allyl Alcohol, Thiol | Sn(OTf)₂ | Dichloromethane | Room Temp. | 12 h | Good to Excellent | [2] |
| Ruthenium-Catalyzed | Thiol, Allyl Methyl Carbonate | RuCl₂(cod) | CH₃CN | Room Temp. | N/A | N/A | [3] |
| Nickel-Catalyzed | Allylic Acetate, Thiol | Nickel(0) triethyl phosphite | N/A | N/A | N/A | N/A | [2] |
| Metal-Free, Solvent-Free | Benzylic Alcohol, Thiol | TAPC | None | N/A | N/A | Good to Excellent | [3] |
| Solvent- & Catalyst-Free | Thiol, Allyl Halide | None | None | 100 °C | 16 h (example) | High | [1] |
| Photocatalytic | Thiol, Allylic Alcohol | Eosin Y | N/A | N/A | N/A | Good to Excellent | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light mediated allylation of thiols with allylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Allyl Isopropyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of impurities from synthesized allyl isopropyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my synthesis of allyl isopropyl sulfide?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials:
-
Allyl bromide (if used as the allyl source).
-
Isopropyl thiol (isopropanethiol).
-
-
Side-Reaction Products:
-
Diisopropyl disulfide: Formed from the oxidation of isopropyl thiol.
-
Diallyl sulfide and other polysulfides: Can form, especially if elemental sulfur or other sulfur transfer reagents are used.
-
-
Solvent and Reagents:
-
Residual reaction solvent (e.g., ethanol, DMF, THF).
-
Inorganic salts (e.g., sodium bromide if NaOH/NaBr is used).
-
Q2: What is a general workflow for the purification of this compound?
A2: A typical purification workflow involves an initial workup to remove the bulk of inorganic impurities and solvent, followed by a chromatographic or distillation step to separate the target compound from organic impurities.
Caption: General experimental workflow for the purification of this compound.
Q3: How can I confirm the purity of my final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to assess the purity of this compound. The gas chromatogram will show the separation of different components in your sample, and the mass spectrometer will help in identifying each component based on its mass-to-charge ratio. A pure sample will ideally show a single major peak corresponding to this compound.
Troubleshooting Guides
Issue 1: My final product is contaminated with unreacted starting materials.
This is a common issue, especially if the reaction has not gone to completion.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure you are using the correct stoichiometry of reactants and allowing sufficient reaction time.
-
Purification Strategy:
-
Fractional Distillation: This is highly effective if there is a significant difference in boiling points between your product and the starting materials.
-
Liquid-Liquid Extraction: A carefully chosen solvent system can selectively remove more polar or water-soluble starting materials.
-
Data Presentation: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 116.23 | ~140-150 (estimated) | Soluble in organic solvents, insoluble in water.[1] |
| Allyl Bromide | 120.98 | 71[2][3] | Slightly soluble in water. |
| Isopropyl Thiol | 76.16 | 51-60[4][5][6][7][8] | Slightly soluble in water. |
| Diisopropyl Disulfide | 150.31 | 175-177[9][10][11] | Insoluble in water. |
Issue 2: My product is contaminated with diisopropyl disulfide.
Diisopropyl disulfide is a common byproduct from the oxidation of isopropyl thiol.
Troubleshooting Steps:
-
Fractional Distillation: Due to the significant difference in boiling points, fractional distillation is the most effective method for separating this compound from diisopropyl disulfide.
-
Column Chromatography: If distillation is not feasible, column chromatography with a suitable solvent system can also be used.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials and diisopropyl disulfide.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Heat the flask gently.
-
Collect the fractions that distill over at different temperature ranges.
-
Fraction 1 (Low Boiling): Collect the initial distillate, which will likely contain unreacted isopropyl thiol (b.p. 51-60 °C) and allyl bromide (b.p. 71 °C).[2][3][4][5][6][7][8]
-
Fraction 2 (Product): Collect the fraction that distills at the expected boiling point of this compound (estimated to be around 140-150 °C).
-
Residue (High Boiling): The remaining liquid in the distillation flask will contain higher boiling impurities like diisopropyl disulfide (b.p. 175-177 °C).[9][10][11]
-
-
Analyze the purity of the collected product fraction using GC-MS.
Caption: A simplified diagram of a fractional distillation apparatus.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is useful for an initial cleanup to remove water-soluble impurities and unreacted starting materials that have some water solubility.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the aqueous layer.
-
Repeat the water wash two more times.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the partially purified product.
Protocol 3: Purification by Column Chromatography
This method is effective for separating compounds with similar boiling points or for purifying small quantities of the product.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica (B1680970) gel (or alumina)
-
Eluent (solvent system, e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection tubes
Procedure:
-
Pack the chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary. This compound, being a relatively non-polar compound, will elute with a non-polar solvent system.
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent to obtain the purified this compound.
Data Presentation: Comparison of Purification Methods
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Fractional Distillation | >98% | 70-90% | Scalable, good for large quantities, effective for large boiling point differences. | Not suitable for thermally unstable compounds, less effective for close-boiling impurities. |
| Liquid-Liquid Extraction | 80-95% (as a workup step) | >95% | Simple, fast for initial cleanup, removes water-soluble impurities. | Not effective for separating organic impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | High purity achievable, good for separating close-boiling and isomeric impurities. | Can be time-consuming, requires larger volumes of solvent, may have lower yields due to product loss on the column. |
Note: The purity and yield values are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
References
- 1. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl propyl disulfide | C6H12S2 | CID 16591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wu develops streamlined synthesis of allylic thioethers – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 4. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. ALLYL ISOPROPYL SULPHIDE | 50996-72-0 [chemicalbook.com]
- 10. Allyl Propyl Disulfide | 2179-59-1 [chemicalbook.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Preventing Byproduct Formation in Thioether Synthesis
Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during the synthesis of thioethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thioethers?
A1: The most prevalent methods for forming carbon-sulfur bonds to create thioethers include:
-
Nucleophilic Substitution (Williamson-type Synthesis): This S(_N)2 reaction involves a thiolate nucleophile reacting with an alkyl halide.[1]
-
Thiol-Ene Reaction: This is a radical or base-catalyzed addition of a thiol to an alkene.[2]
-
Metal-Catalyzed Cross-Coupling: Palladium and copper catalysts are commonly used to couple thiols with aryl or vinyl halides.[3]
-
Mukaiyama Redox Condensation: This method facilitates the reaction of an alcohol with a thiol using a phosphine (B1218219) reagent and an oxidizing agent.[4]
Q2: What are the major types of byproducts encountered in thioether synthesis?
A2: Common byproducts include:
-
Elimination Products (Alkenes): Particularly in Williamson-type synthesis with secondary or tertiary alkyl halides.[5][6]
-
Disulfides: Resulting from the oxidation of the starting thiol.[7]
-
Sulfoxides and Sulfones: Formed by the over-oxidation of the desired thioether product.[8]
-
Homocoupling Products: In metal-catalyzed reactions, the coupling of two thiol or two halide molecules can occur.
Q3: How can I minimize the formation of elimination byproducts in a Williamson-type thioether synthesis?
A3: To favor the desired S(_N)2 reaction over E2 elimination, consider the following:
-
Substrate Choice: Use a primary alkyl halide whenever possible. Secondary and tertiary alkyl halides are more prone to elimination.[6]
-
Base Selection: While a strong base is needed to form the thiolate, very strong or bulky bases can favor elimination.
-
Temperature: Lower reaction temperatures generally favor the S(_N)2 pathway.[9]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred.[1]
Q4: How do I prevent the formation of disulfides from my starting thiol?
A4: Disulfide formation is an oxidative process. To prevent it:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture.
Q5: My thioether product is being oxidized to a sulfoxide (B87167) or sulfone. How can I prevent this?
A5: Over-oxidation is a common issue. To avoid it:
-
Control of Oxidizing Agents: If an oxidant is used in the reaction (e.g., Mukaiyama redox condensation), use it in stoichiometric amounts and add it slowly.
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote oxidation.[8]
-
Choice of Catalyst: Some catalysts are more prone to promoting oxidation than others. For instance, in certain oxidations of thioethers, the choice of catalyst can selectively produce either the sulfoxide or the sulfone.[10]
Troubleshooting Guides
Williamson-Type Thioether Synthesis
Problem: Low yield of thioether and significant formation of an alkene byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson thioether synthesis.
Quantitative Data:
| Alkyl Halide Type | Typical Thioether (S(_N)2) Yield | Typical Alkene (E2) Yield |
| Primary | > 85% | < 15% |
| Secondary | 20-80% | 20-80% |
| Tertiary | < 5% | > 95% |
Note: Yields are approximate and can vary significantly based on specific substrates and reaction conditions.[11][12]
Experimental Protocol: Minimizing Elimination in the Synthesis of Benzyl (B1604629) Phenyl Thioether
-
Materials:
-
Thiophenol (1.0 eq)
-
Benzyl chloride (1.05 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of thiophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl chloride to the reaction mixture.
-
Maintain the reaction temperature at or below room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Thiol-Ene Reaction
Problem: Low yield of the desired thioether, with the formation of disulfide and/or polymer byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting guide for the thiol-ene reaction.
Quantitative Data:
| Condition | Thioether Yield | Disulfide Byproduct |
| Air Atmosphere | 40-70% | 10-30% |
| Inert Atmosphere | > 95% | < 5% |
Note: Yields are illustrative and depend on the specific thiol, alkene, and initiator used.
Experimental Protocol: Radical-Initiated Thiol-Ene Reaction
-
Materials:
-
1-Octene (B94956) (1.0 eq)
-
1-Hexanethiol (B106883) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Toluene (B28343) (degassed)
-
-
Procedure:
-
Dissolve 1-octene and 1-hexanethiol in degassed toluene in a reaction vessel.
-
Add AIBN to the mixture.
-
Seal the vessel and heat the reaction mixture at 70-80 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Metal-Catalyzed Thioether Synthesis
Problem: Formation of disulfide and hydrodehalogenation byproducts, leading to low thioether yield.
Troubleshooting Workflow:
Caption: Troubleshooting metal-catalyzed thioether synthesis.
Quantitative Data:
| Catalyst System | Thioether Yield | Disulfide Byproduct |
| Pd(OAc)(_2)/Xantphos | 85-95% | < 5% |
| CuI/Phenanthroline | 70-90% | 5-15% |
Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions.
Experimental Protocol: Palladium-Catalyzed Thioether Synthesis (Buchwald-Hartwig Type)
-
Materials:
-
Aryl bromide (1.0 eq)
-
Thiol (1.2 eq)
-
Pd(OAc)(_2) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous and degassed)
-
-
Procedure:
-
In a glovebox, combine Pd(OAc)(_2), Xantphos, and sodium tert-butoxide in a reaction tube.
-
Add the aryl bromide and thiol, followed by toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Mukaiyama Redox Condensation
Problem: Formation of phosphine oxide byproduct is difficult to remove, and potential for side reactions if the wrong oxidant is used.
Troubleshooting Workflow:
Caption: Troubleshooting Mukaiyama redox condensation for thioether synthesis.
Experimental Protocol: Mukaiyama Redox Condensation for Thioether Synthesis
-
Materials:
-
Alcohol (1.0 eq)
-
Thiol (1.2 eq)
-
Triphenylphosphine (B44618) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the alcohol, thiol, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the thioether from the triphenylphosphine oxide byproduct.
-
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the Mukaiyama oxidation–reduction condensation reaction for on-resin aryl thio-esterification for bio-conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized Allyl Isopropyl Sulfide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized allyl isopropyl sulfide (B99878), a valuable organosulfur compound. It also presents a comparative analysis with alternative sulfur-containing compounds, supported by experimental data and detailed protocols.
Introduction to Allyl Isopropyl Sulfide and its Alternatives
Purity Assessment Methodologies
The primary methods for assessing the purity of volatile sulfur compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates components of a mixture and provides mass-to-charge ratio data for their identification. It is highly sensitive and can detect trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of a compound and can be used for quantitative analysis to determine purity.
The following table summarizes the key aspects of these analytical techniques for the purity determination of this compound and its alternatives.
| Analytical Technique | Parameter | This compound | Diallyl Sulfide | Allyl Mercaptan |
| GC-MS | Principle | Separation by boiling point and polarity, identification by mass spectrum. | Separation by boiling point and polarity, identification by mass spectrum. | Separation by boiling point and polarity, identification by mass spectrum. |
| Typical Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column. | Non-polar (e.g., DB-5ms) or mid-polar capillary column. | Non-polar (e.g., DB-5ms) or mid-polar capillary column. | |
| Expected Retention Time | Dependent on column and conditions; typically appears after lower boiling point impurities. | Generally elutes at a different time than this compound due to molecular weight and structural differences. | Lower boiling point, thus a shorter retention time compared to the sulfides. | |
| Key Mass Fragments (m/z) | Molecular ion peak (M⁺) at 116, and characteristic fragments. | Molecular ion peak (M⁺) at 114, and characteristic fragments. | Molecular ion peak (M⁺) at 74, and characteristic fragments. | |
| Common Impurities Detected | Unreacted allyl bromide, isopropyl mercaptan, diisopropyl sulfide, diallyl sulfide. | Unreacted allyl precursors, polysulfides (e.g., diallyl trisulfide). | Diallyl sulfide (formed via oxidation). | |
| ¹H NMR | Principle | Analysis of proton signals to confirm structure and quantify relative amounts of components. | Analysis of proton signals to confirm structure and quantify relative amounts of components. | Analysis of proton signals to confirm structure and quantify relative amounts of components. |
| Characteristic Chemical Shifts (ppm) | Signals for allyl (CH=CH₂, -CH₂-S-) and isopropyl (CH, CH₃) groups. | Distinct signals for the two equivalent allyl groups. | Signals for the allyl group and the thiol proton (-SH). | |
| Purity Determination | Integration of characteristic peaks relative to a certified internal standard. | Integration of characteristic peaks relative to a certified internal standard. | Integration of characteristic peaks relative to a certified internal standard. | |
| ¹³C NMR | Principle | Analysis of carbon signals to confirm the carbon skeleton of the molecule. | Analysis of carbon signals to confirm the carbon skeleton of the molecule. | Analysis of carbon signals to confirm the carbon skeleton of the molecule. |
| Characteristic Chemical Shifts (ppm) | Peaks corresponding to the six distinct carbon atoms. | Peaks corresponding to the three distinct carbon atoms in the symmetric molecule. | Peaks corresponding to the three distinct carbon atoms. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible purity analysis. Below are standard procedures for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the nucleophilic substitution reaction between allyl bromide and isopropyl mercaptan.
Materials:
-
Allyl bromide
-
Isopropyl mercaptan
-
Sodium hydroxide (B78521)
-
Ethanol (B145695) (solvent)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath and slowly add isopropyl mercaptan to form the sodium thiolate.
-
After the addition is complete, allow the mixture to stir for 15 minutes.
-
Slowly add allyl bromide to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours, followed by refluxing for 1 hour.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Potential Impurities:
-
Diisopropyl sulfide: Can form if there is an excess of the isopropyl thiolate which can react with another molecule of a starting alkyl halide (if isopropyl bromide were also present) or through side reactions.
-
Diallyl sulfide: May form from side reactions involving the allyl precursor.
-
Unreacted starting materials: Allyl bromide and isopropyl mercaptan.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
¹H and ¹³C NMR Analysis Protocol
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purity confirmation of this compound.
Caption: Workflow for Synthesis and Purity Confirmation.
Conclusion
Confirming the purity of synthesized this compound is a multi-step process that relies on robust analytical techniques. GC-MS provides excellent separation and identification of volatile impurities, while NMR spectroscopy offers detailed structural confirmation and quantitative purity assessment. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity of their subsequent research and development activities. A comparative awareness of the analytical profiles of alternative compounds like diallyl sulfide and allyl mercaptan further strengthens the ability to identify and quantify any potential cross-contamination or side products.
A Comparative Guide to the Biological Activities of Allyl Isopropyl Sulfide and Diallyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosulfur compounds, particularly those derived from Allium species like garlic, have garnered significant scientific interest for their diverse biological activities. Among these, diallyl sulfide (B99878) and its related compounds are extensively studied for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of two such compounds: allyl isopropyl sulfide and diallyl sulfide. While diallyl sulfide is a well-researched molecule with established effects across various biological domains, this compound remains a largely unexplored compound. This guide aims to summarize the existing experimental data for diallyl sulfide and highlight the significant knowledge gap concerning this compound, thereby providing a valuable resource for researchers and professionals in drug development.
I. This compound: An Understudied Compound
This compound is an organosulfur compound that has been identified as a minor component in some natural extracts. However, a comprehensive review of the scientific literature reveals a significant lack of experimental studies on its biological activities. To date, there is no substantial published data on its anticancer, anti-inflammatory, antioxidant, or cardiovascular protective effects. The PubChem database contains its chemical structure and properties, but no associated biological activity data. This stark absence of research presents an opportunity for novel investigations into the potential therapeutic properties of this molecule.
II. Diallyl Sulfide: A Profile of Diverse Biological Activities
Diallyl sulfide (DAS), a major component of garlic oil, has been the subject of numerous studies, revealing a broad spectrum of biological effects.
A. Anticancer Activity
Diallyl sulfide has demonstrated notable anticancer properties in various cancer cell lines and animal models. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways.
Quantitative Data on Anticancer Activity of Diallyl Sulfide
| Cell Line | Cancer Type | IC50 Value / Effective Concentration | Reference |
| Ca Ski | Cervical Cancer | 25-100 μM (decreased viability) | [1] |
| J5 | Human Liver Tumor | Not specified, but less effective than DADS and DATS | |
| A375 and BCC | Skin Cancer | Less effective than DADS and DATS | [2] |
| MCF-10A | Non-cancerous Breast Epithelial | 6-600 μM (inhibited BaP-induced proliferation) | [3] |
Experimental Protocols
-
Cell Viability Assay: Human cervical cancer Ca Ski cells were treated with varying concentrations of diallyl sulfide (25-100 μM) for different time points. Cell viability was assessed using standard methods like the MTT assay to determine the concentration- and time-dependent effects on cell proliferation.[1]
-
Cell Cycle Analysis: Ca Ski cells treated with diallyl sulfide were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
-
Apoptosis Assay: Apoptosis induction was evaluated by observing morphological changes (e.g., cell shrinkage, membrane blebbing) under a microscope. DNA condensation, a hallmark of apoptosis, was visualized by staining with a fluorescent dye like DAPI. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins was determined by Western blotting.[1]
Signaling Pathways in Anticancer Activity of Diallyl Sulfide
Diallyl sulfide exerts its anticancer effects by modulating several critical signaling pathways. One of the key pathways involves the tumor suppressor protein p53.
Caption: Diallyl sulfide-induced cell cycle arrest and apoptosis via the p53 pathway.
B. Anti-inflammatory Activity
Diallyl sulfide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Experimental Protocols
-
In Vivo Model of Colitis: Murine colitis was induced by intracolonic administration of dinitrobenzenesulfonic acid (DNBS). Diallyl sulfide was administered orally for two consecutive days following DNBS induction. The anti-inflammatory effect was assessed by measuring the colon weight/length ratio and through histological examination of colon tissue to evaluate inflammation and damage.[4]
-
In Vitro Cell Culture Model: Murine intestinal epithelial cells were stimulated with interferon-gamma (IFN-γ) to induce an inflammatory response. Diallyl sulfide was added to the cell culture, and its effect on the production of inflammatory mediators such as nitric oxide (NO) and the expression of STAT-1 was measured.[4]
Signaling Pathways in Anti-inflammatory Activity of Diallyl Sulfide
The anti-inflammatory effects of diallyl sulfide are partly mediated through the inhibition of the NF-κB signaling pathway.
Caption: Diallyl sulfide's inhibition of the NF-κB signaling pathway.
C. Antioxidant Activity
Diallyl sulfide exhibits antioxidant effects by enhancing the expression of antioxidant enzymes and scavenging reactive oxygen species (ROS).
Quantitative Data on Antioxidant Activity of Diallyl Sulfide
| Assay | Finding | Reference |
| Liposome (B1194612) System | Showed concentration-dependent antioxidant protection. | [5] |
| Gentamicin-induced nephrotoxicity in rats | Increased activities of SOD, CAT, GPx, GR, GST, and QR. | [6] |
| Thallium-induced toxicity in rats | Ameliorated oxidative stress by increasing SOD and GSH activities. | [7] |
Experimental Protocols
-
Nonenzymatic Antioxidant Activity in a Liposome System: The antioxidant activity of diallyl sulfide was examined in a liposome system. The protection against lipid peroxidation was measured to determine its nonenzymatic antioxidant capacity. The experiments were conducted at various concentrations, temperatures, and pH levels to assess the stability and efficacy of its antioxidant action.[5]
-
In Vivo Model of Oxidative Stress: Wistar rats were subjected to gentamicin-induced nephrotoxicity to create a model of oxidative stress. Diallyl sulfide was administered intraperitoneally. The antioxidant effect was evaluated by measuring the levels of lipid peroxidation and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the kidney tissue.[6]
Signaling Pathways in Antioxidant Activity of Diallyl Sulfide
A key pathway involved in the antioxidant response of diallyl sulfide is the Nrf2-ARE pathway, which upregulates the expression of various antioxidant enzymes.[6][8][9]
Caption: Diallyl sulfide-mediated activation of the Nrf2 antioxidant pathway.
D. Cardiovascular Effects
While much of the research on the cardiovascular benefits of garlic-derived compounds has focused on diallyl disulfide (DADS) and diallyl trisulfide (DATS) as hydrogen sulfide (H2S) donors, diallyl sulfide also contributes to these protective effects.[10]
Experimental Protocols
-
In Vivo Models of Cardiovascular Disease: Animal models, such as rats with induced diabetic cardiomyopathy or myocardial ischemia-reperfusion injury, have been used to study the cardiovascular effects of garlic-derived organosulfur compounds. The effects of these compounds on cardiac function, remodeling, and molecular markers of cardiovascular health are assessed.
III. Comparative Summary and Future Directions
The available scientific evidence paints a clear picture: diallyl sulfide is a biologically active molecule with significant potential in anticancer, anti-inflammatory, antioxidant, and cardiovascular therapies. In contrast, this compound remains a scientific enigma.
Comparative Table of Biological Activities
| Biological Activity | This compound | Diallyl Sulfide |
| Anticancer | No data available | Active in various cancer models |
| Anti-inflammatory | No data available | Demonstrates anti-inflammatory effects |
| Antioxidant | No data available | Exhibits significant antioxidant properties |
| Cardiovascular | No data available | Contributes to cardiovascular protection |
This guide underscores the urgent need for research into the biological activities of this compound. Its structural similarity to the well-studied diallyl sulfides suggests that it may also possess interesting therapeutic properties. Future studies should aim to:
-
Synthesize and purify this compound for in vitro and in vivo testing.
-
Screen for its cytotoxic effects against a panel of cancer cell lines.
-
Investigate its potential to modulate inflammatory pathways.
-
Assess its antioxidant capacity using various established assays.
-
Explore its effects on cardiovascular function in relevant animal models.
By systematically investigating this compound, the scientific community can unlock its potential therapeutic value and expand our understanding of the structure-activity relationships of organosulfur compounds.
References
- 1. Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 5. Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diallyl sulfide enhances antioxidants and inhibits inflammation through the activation of Nrf2 against gentamicin-induced nephrotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. Effect of diallyl sulfide on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression via activation ERK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mm-encapsulation.com [mm-encapsulation.com]
Comparative Analysis of the Antioxidant Activity of Allyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of key allyl sulfides derived from garlic: diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their mechanisms of action and comparative efficacy.
Executive Summary
Allyl sulfides, the major organosulfur compounds in processed garlic, exhibit significant antioxidant properties. However, their primary mechanism of action is not through direct radical scavenging, as is common for many classic antioxidants. Instead, these compounds excel as indirect antioxidants, primarily by activating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This activation leads to the upregulation of a suite of endogenous antioxidant and detoxification enzymes, thereby bolstering the cell's own defense mechanisms against oxidative stress. Comparative studies suggest that the antioxidant potential of these allyl sulfides generally increases with the number of sulfur atoms, with diallyl trisulfide (DATS) often demonstrating the most potent effects.
Data Presentation: Comparative Antioxidant Activity
While direct radical scavenging assays like DPPH and ABTS show negligible activity for allyl sulfides, their true antioxidant potential is revealed through their ability to modulate cellular antioxidant pathways. The following tables summarize the comparative effects of DAS, DADS, and DATS on the Nrf2 signaling pathway and the subsequent expression of key antioxidant enzymes.
Table 1: Comparative Efficacy of Allyl Sulfides on Nrf2 Activation
| Compound | Model System | Observed Effect on Nrf2 | Relative Potency |
| Diallyl Sulfide (DAS) | Rat Lung & MRC-5 Lung Cells | Increased Nrf2 protein expression and nuclear translocation.[1] | Effective |
| Diallyl Disulfide (DADS) | Rat Sciatic Nerve & DRG | Significant restoration of Nrf2 levels.[2] | More pronounced than DAS in some models. |
| Diallyl Trisulfide (DATS) | Rat Sciatic Nerve & DRG | Significant restoration of Nrf2 levels.[2] | More pronounced than DADS in restoring Nrf2 levels in a neuropathic pain model.[2] |
Table 2: Comparative Induction of Antioxidant Enzymes by Allyl Sulfides
| Compound | Enzyme(s) | Model System | Fold Increase/Activity Change |
| Diallyl Sulfide (DAS) | GST, Glutathione Reductase, Catalase | Rat Lung | Significant increase in enzyme activities.[1] |
| SOD, Glutathione Peroxidase, NQO1, Catalase | Rat Lung | Significant increase in mRNA levels.[1] | |
| NQO1 | WT and CAR(-/-) mice | ~5-fold induction in WT mice.[3] | |
| Diallyl Disulfide (DADS) | Catalase | Porcine Epithelial Cells (IPEC-J2) | Restored H₂O₂-reduced catalase activity.[4] |
| HO-1, NQO-1 | Human Gastric Epithelial Cells | Induced expression. | |
| Diallyl Trisulfide (DATS) | HO-1, SOD-1, SOD-2 | Cardiomyocytes | Increased expression.[5] |
| Catalase | Porcine Epithelial Cells (IPEC-J2) | Restored H₂O₂-reduced catalase activity.[4] |
Experimental Protocols
While allyl sulfides demonstrate limited direct radical scavenging activity, the following are standard protocols for the DPPH and ABTS assays, which are fundamental for assessing this type of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
Add a defined volume of the allyl sulfide solution (at various concentrations) to a specified volume of the DPPH solution.
-
A control is prepared using the solvent in place of the antioxidant.
-
The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured at its maximum wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the allyl sulfide solution (at various concentrations) to a larger volume of the diluted ABTS•+ solution.
-
A control is prepared using the solvent in place of the antioxidant.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway activated by allyl sulfides and a general workflow for in vitro antioxidant assays.
Caption: Nrf2 signaling pathway activation by allyl sulfides.
References
- 1. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Garlic diallyl disulfide and diallyl trisulfide mitigates effects of pro-oxidant induced cellular stress and has immune modulatory function in LPS-stimulated porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Garlic's Organosulfur Compounds: A Comparative Analysis of Diallyl Sulfide, Diallyl Disulfide, and Diallyl Trisulfide
For Immediate Release
A comprehensive review of experimental data reveals the varying anticancer efficacy of three key organosulfur compounds derived from garlic: diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). This guide offers a detailed comparison of their performance, supported by quantitative data from preclinical studies, to inform researchers, scientists, and drug development professionals in the field of oncology. The evidence strongly indicates that the anticancer potency of these compounds is directly correlated with the number of sulfur atoms in their structure, with DATS exhibiting the most significant therapeutic potential.
Potency and Efficacy: A Clear Hierarchy
Numerous in vitro studies have consistently demonstrated that the ability of these diallyl sulfides to inhibit cancer cell growth and induce apoptosis follows a distinct order: DATS > DADS > DAS.[1][2][3] This trend is observed across a variety of cancer cell lines, including colon, breast, and lung cancer.
For instance, in human colon cancer cell lines HCT-15 and DLD-1, DATS significantly suppressed cell growth with IC50 values of 11.5 µM and 13.3 µM, respectively, while DAS and DADS showed no such effect at similar concentrations.[4] This superior potency of DATS is a recurring theme in the scientific literature.
Quantitative Comparison of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for DAS, DADS, and DATS in various cancer cell lines, providing a quantitative measure of their cytotoxic effects.
Table 1: IC50 Values of Diallyl Sulfide (DAS), Diallyl Disulfide (DADS), and Diallyl Trisulfide (DATS) in Human Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| DADS | KPL-1 (Breast) | 1.8 - 18.1 | 72 | [5] |
| MCF-7 (Breast) | 1.8 - 18.1 | 72 | [5] | |
| MDA-MB-231 (Breast) | 1.8 - 18.1 | [5] | ||
| MKL-F (Breast) | 1.8 - 18.1 | 72 | [5] | |
| MDA-MB-231 (Breast) | 6 | Not Specified | [6] | |
| MCF-7 (Breast) | 4 | Not Specified | [6] | |
| PC3 (Prostate) | 40 | Not Specified | [6] | |
| DATS | HCT-15 (Colon) | 11.5 | Not Specified | [4] |
| DLD-1 (Colon) | 13.3 | Not Specified | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanisms of Anticancer Action
The anticancer properties of DAS, DADS, and DATS are attributed to their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).
Induction of Apoptosis
All three compounds have been shown to induce apoptosis in cancer cells, albeit with varying efficiency. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers cellular stress and initiates the apoptotic cascade.[3] DADS has been shown to induce apoptosis through a Bax-triggered mitochondrial pathway that is caspase-3-dependent.[7]
Cell Cycle Arrest
A common mechanism of action for these organosulfur compounds is the induction of cell cycle arrest, primarily at the G2/M phase.[1][8] This prevents cancer cells from dividing and proliferating. DATS has been shown to be more effective than DADS in arresting cells in the G2/M phase.[1]
Inhibition of Histone Deacetylase (HDAC)
Emerging evidence suggests that diallyl sulfides, particularly DADS, can act as histone deacetylase (HDAC) inhibitors.[9] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, thereby contributing to the anticancer effect.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the anticancer activity of these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow for their evaluation.
Experimental workflow for assessing anticancer activity.
Simplified intrinsic apoptosis pathway induced by diallyl sulfides.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of DAS, DADS, or DATS for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of diallyl sulfides for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13][14][15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.[17][18][19][20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.[17][18][20][21]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins). Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).[22][23]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
The collective evidence strongly supports the anticancer potential of garlic-derived organosulfur compounds, with a clear structure-activity relationship where a higher number of sulfur atoms correlates with increased potency. Diallyl trisulfide (DATS) consistently emerges as the most effective of the three compounds in inhibiting cancer cell growth and inducing apoptosis across a range of cancer types. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic applicability of these natural compounds in cancer treatment and prevention. This comparative guide provides a foundational resource for researchers to design and interpret future investigations into these promising anticancer agents.
References
- 1. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibitory effects of diallyl disulfide on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Antimicrobial Efficacy of Allyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activities of different allyl sulfides, a class of organosulfur compounds primarily found in garlic (Allium sativum). The focus is on diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which have garnered significant scientific interest for their potential as novel antimicrobial agents. This document summarizes key experimental data on their efficacy against a range of pathogenic bacteria and fungi, details the methodologies used for their evaluation, and illustrates their proposed mechanisms of action.
Key Findings
Experimental evidence consistently demonstrates that the antimicrobial potency of diallyl sulfides increases with the number of sulfur atoms in the polysulfide chain.[1][2][3][4] Consequently, the general order of efficacy is:
Diallyl Trisulfide (DATS) > Diallyl Disulfide (DADS) > Diallyl Sulfide (DAS)
This trend is observed across various microbial species, including both bacteria and fungi.[3][4] Sulfides with a single sulfur atom, like DAS, are often reported to have weak or no antimicrobial activity, while those with three or four sulfur atoms are highly inhibitory.[2][5] The presence of the allyl group (CH₂=CHCH₂) is also considered crucial for their antimicrobial action.[1][6]
Data Presentation: Antimicrobial Efficacy of Allyl Sulfides
The following tables summarize the Minimum Inhibitory Concentration (MIC) values and inhibition zones for DAS, DADS, and DATS against various microorganisms. It is important to note that these values can vary between studies due to differences in microbial strains, testing conditions, and methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of Allyl Sulfides against Bacteria
| Microorganism | Allyl Sulfide | MIC (µg/mL) | Reference |
| Staphylococcus aureus | DADS | 100 | [2] |
| Staphylococcus aureus | DATS | 7 | [2] |
| Escherichia coli | DADS | 12 - 49 | [1] |
| Pseudomonas aeruginosa | DADS | 12 - 49 | [1] |
| Bacillus cereus | DAS | 54.75 mM | [7] |
| Campylobacter jejuni | DATS | 1 - 64 | [8] |
| Vibrio cholerae | DADS | 25 - 100 | [9] |
| Vibrio cholerae | DATS | 1.57 - 12.5 | [9] |
Table 2: Inhibition Zones of Allyl Sulfides against Bacteria
| Microorganism | Allyl Sulfide | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | DADS | 15.9 | [6][9] |
| Pseudomonas aeruginosa | DADS | 21.9 | [6][9] |
| Escherichia coli | DADS | 11.4 | [6][9] |
Table 3: Minimum Inhibitory Concentration (MIC) of Allyl Sulfides against Fungi
| Microorganism | Allyl Sulfide | MIC (µg/mL) | Reference |
| Candida utilis | DADS | 110 | [2] |
| Candida utilis | DATS | 7 | [2] |
| Candida spp. | DADS & DATS | 0.8 | [9] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a standardized and widely used technique in antimicrobial susceptibility testing.[1]
Broth Microdilution Method for MIC Determination
This protocol is a generalized representation based on standard methodologies.
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the allyl sulfides (DAS, DADS, DATS) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure their solubility in the aqueous broth medium.
-
Microbial Culture: Prepare a standardized inoculum of the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration of the inoculum should be adjusted to a specific colony-forming unit (CFU)/mL.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of each allyl sulfide stock solution in the broth medium across the wells of the microtiter plate to achieve a range of decreasing concentrations.
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well containing the diluted allyl sulfide and to control wells (broth only for sterility control, and broth with inoculum for growth control).
-
-
Incubation:
-
Incubate the microtiter plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the allyl sulfide that completely inhibits visible growth of the microorganism.[1]
-
Mandatory Visualizations
Proposed Mechanism of Action of Allyl Sulfides
The primary antimicrobial action of allyl sulfides is attributed to their ability to undergo thiol-disulfide exchange reactions with free sulfhydryl (-SH) groups of cysteine residues in essential microbial enzymes and proteins.[1] This interaction leads to the formation of mixed disulfides, which can alter the protein's structure and inactivate its function, ultimately leading to microbial cell death.[1] Furthermore, some studies suggest that allyl sulfides can disrupt the integrity of the cell membrane.[7][10]
Caption: Proposed antimicrobial mechanism of allyl sulfides.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. caringsunshine.com [caringsunshine.com]
Reactivity of Allyl Isopropyl Sulfide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organosulfur compounds is paramount for designing novel therapeutics and synthetic pathways. This guide provides an objective comparison of the reactivity of allyl isopropyl sulfide (B99878) against other common thioethers, supported by available experimental data and detailed methodologies.
Allyl isopropyl sulfide, a member of the diverse thioether family, exhibits a unique reactivity profile owing to the presence of both an allyl group and a sterically hindering isopropyl group attached to the sulfur atom. Its reactivity in key chemical transformations, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions, dictates its potential applications in medicinal chemistry and materials science. This guide will delve into these reactions, presenting a comparative analysis with other representative thioethers such as diethyl sulfide (a simple dialkyl sulfide) and methyl phenyl sulfide (an aryl alkyl sulfide).
I. Oxidation of Thioethers
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation with significant implications in drug metabolism and the design of prodrugs that are sensitive to reactive oxygen species (ROS). The rate of this oxidation is highly dependent on the electronic and steric environment of the sulfur atom.
Comparative Data on Thioether Oxidation:
While direct kinetic studies comparing this compound with other thioethers under identical conditions are not extensively available in the literature, we can infer its reactivity based on established principles. The electron-donating nature of the alkyl groups (allyl and isopropyl) would suggest a higher electron density on the sulfur atom compared to aryl thioethers, making it more susceptible to electrophilic attack by oxidizing agents. However, the steric bulk of the isopropyl group may partially shield the sulfur atom, potentially slowing the reaction rate compared to less hindered dialkyl sulfides like diethyl sulfide.
| Thioether | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Methyl Phenyl Sulfide | H₂O₂ | Acetic Acid | 25 | Methyl Phenyl Sulfoxide | >95 | [1] |
| Diethyl Sulfide | H₂O₂ | - | - | Diethyl Sulfoxide | - | - |
| This compound | Data not available | - | - | - | - | - |
Note: The table above highlights the need for direct comparative studies. The reactivity of this compound is extrapolated based on chemical principles.
Experimental Protocol: General Procedure for Thioether Oxidation
The following is a general protocol for the oxidation of a thioether to a sulfoxide, which can be adapted for comparative studies.
-
Materials:
-
Thioether (e.g., methyl phenyl sulfide, 1 mmol)
-
30% Hydrogen peroxide (H₂O₂) (1.1 equivalents)
-
Glacial acetic acid (solvent)
-
Sodium bicarbonate (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
-
Procedure:
-
Dissolve the thioether in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the hydrogen peroxide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.[1]
-
To obtain comparative kinetic data, aliquots of the reaction mixture can be taken at various time points and analyzed by a suitable method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
II. Alkylation of Thioethers
Alkylation of thioethers results in the formation of sulfonium (B1226848) salts, which are versatile intermediates in organic synthesis. The reactivity of a thioether in an SN2 reaction with an alkyl halide is influenced by the nucleophilicity of the sulfur atom and steric hindrance around it.
Factors Influencing Alkylation Reactivity:
-
Nucleophilicity of Sulfur: The sulfur atom in dialkyl sulfides, including this compound, is generally more nucleophilic than in aryl alkyl sulfides due to the electron-donating nature of the alkyl groups.[2]
-
Steric Hindrance: The bulky isopropyl group in this compound is expected to create more steric hindrance compared to the ethyl groups in diethyl sulfide, potentially leading to a slower reaction rate. The planar phenyl group in methyl phenyl sulfide offers less steric hindrance at the sulfur atom.
-
Allyl Group: The presence of the allyl group can influence the stability of the transition state.
Comparative Data on Thioether Alkylation:
Direct quantitative comparisons of the alkylation rates for these specific thioethers are scarce. However, based on general principles of SN2 reactions, we can predict a reactivity order.[3]
| Thioether | Alkylating Agent | Solvent | Relative Rate | Reference |
| Diethyl Sulfide | Methyl Iodide | - | Expected to be fast | [2] |
| This compound | Methyl Iodide | - | Expected to be slower than diethyl sulfide due to sterics | - |
| Methyl Phenyl Sulfide | Methyl Iodide | - | Expected to be slower than dialkyl sulfides due to lower nucleophilicity | [2] |
Experimental Protocol: General Procedure for Thioether Alkylation
This protocol can be used to compare the rates of alkylation for different thioethers.
-
Materials:
-
Thioether (1 mmol)
-
Alkyl halide (e.g., methyl iodide, 1.1 equivalents)
-
Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)
-
-
Procedure:
-
Dissolve the thioether in the anhydrous solvent in a flame-dried, inert atmosphere (e.g., nitrogen or argon) filled flask.
-
Add the alkyl halide to the solution at room temperature.
-
Stir the reaction mixture for a predetermined time. The formation of the sulfonium salt may be observed as a precipitate.
-
Monitor the reaction progress by TLC or NMR spectroscopy to determine the consumption of the starting thioether.
-
For kinetic analysis, the disappearance of the thioether or the appearance of the sulfonium salt can be quantified over time using an internal standard with GC or HPLC.
-
III. Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly C-S cross-coupling, are powerful methods for the synthesis of aryl and vinyl sulfides. The efficiency of these reactions depends on the nature of the thioether, the aryl/vinyl halide or pseudohalide, the catalyst, and the reaction conditions.
Reactivity in C-S Cross-Coupling:
While a vast body of literature exists on metal-catalyzed C-S bond formation, studies specifically detailing the comparative reactivity of this compound are limited.[4][5] Generally, the success of these couplings relies on the ability of the sulfur atom to coordinate to the metal center.
-
This compound: The allyl group can potentially interact with the metal catalyst, which could either facilitate or inhibit the desired C-S coupling reaction. The steric bulk of the isopropyl group might also influence the approach of the catalyst to the sulfur atom.
-
Diethyl Sulfide: As a simple dialkyl sulfide, it would serve as a baseline for comparison, with its reactivity primarily governed by the nucleophilicity of the sulfur and steric factors.
-
Methyl Phenyl Sulfide: Aryl alkyl sulfides are common substrates in these reactions, and their reactivity is well-documented.[4]
Experimental Protocol: General Procedure for Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Amination Analogue)
This protocol provides a starting point for comparing the reactivity of different thioethers in a C-S cross-coupling reaction.
-
Materials:
-
Aryl bromide (1 mmol)
-
Thioether (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equivalents)
-
Anhydrous toluene (B28343) (solvent)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, cesium carbonate, palladium catalyst, and phosphine ligand.
-
Add anhydrous toluene, followed by the thioether.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a set time (e.g., 12-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[5]
-
Logical Framework for Reactivity Comparison
Caption: Predicted reactivity trends of thioethers in key reactions.
Signaling Pathways and Biological Relevance
Allyl sulfides, including those structurally related to this compound, are known for their biological activity, which often stems from their ability to interact with cellular thiols and modulate redox-sensitive signaling pathways. For instance, diallyl sulfide (DAS) and its derivatives can influence pathways involved in apoptosis and cell cycle regulation, often through the generation of reactive oxygen species (ROS) or by direct interaction with protein cysteine residues.[6]
Caption: Potential biological action of allyl sulfides.
This compound possesses a distinct reactivity profile shaped by the interplay of its allylic and isopropyl substituents. While direct comparative data remains an area for further investigation, this guide provides a framework for understanding its behavior in key chemical transformations relative to other common thioethers. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies, which will be crucial for unlocking the full potential of this and other organosulfur compounds in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Spectroscopic Data for Allyl Sulfide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for three key isomers of allyl sulfide (B99878): diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). These organosulfur compounds, primarily derived from garlic (Allium sativum), are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and quantification in complex mixtures.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for DAS, DADS, and DATS.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Diallyl Sulfide (DAS) [1] | 5.88 - 5.74 | m | -CH= |
| 5.14 - 5.09 | m | =CH₂ | |
| 3.19 | d | -S-CH₂- | |
| Diallyl Disulfide (DADS) | 5.91 - 5.77 | m | -CH= |
| 5.35 - 5.15 | m | =CH₂ | |
| 3.49 | d | -S-S-CH₂- | |
| Diallyl Trisulfide (DATS) | 5.93 - 5.80 | m | -CH= |
| 5.25 - 5.18 | m | =CH₂ | |
| 3.65 | d | -S-S-S-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Diallyl Sulfide (DAS) | 134.7 | -CH= |
| 117.2 | =CH₂ | |
| 34.9 | -S-CH₂- | |
| Diallyl Disulfide (DADS) [2] | 133.48 | -CH= |
| 118.32 | =CH₂ | |
| 42.26 | -S-S-CH₂- | |
| Diallyl Trisulfide (DATS) [3] | 132.8 | -CH= |
| 119.3 | =CH₂ | |
| 40.5 | -S-S-S-CH₂- |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Diallyl Sulfide (DAS) [4][5] | ~3080 | =C-H stretch |
| ~2980, ~2920 | -C-H stretch | |
| ~1635 | C=C stretch | |
| ~990, ~920 | =C-H bend | |
| ~700 | C-S stretch | |
| Diallyl Disulfide (DADS) [6] | ~3080 | =C-H stretch |
| ~2980, ~2920 | -C-H stretch | |
| 1635 | C=C stretch[6] | |
| ~990, ~920 | =C-H bend | |
| ~540 | S-S stretch | |
| Diallyl Trisulfide (DATS) | ~3080 | =C-H stretch |
| ~2980, ~2920 | -C-H stretch | |
| ~1635 | C=C stretch | |
| ~990, ~920 | =C-H bend | |
| Not specified | S-S stretch |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Diallyl Sulfide (DAS) [4] | 114 | 73, 41, 39 |
| Diallyl Disulfide (DADS) [2] | 146 | 105, 81, 73, 41, 39[2] |
| Diallyl Trisulfide (DATS) [3][7] | 178 | 147, 115, 81, 73, 41, 39 |
Experimental Protocols
A general overview of the methodologies used to obtain the spectroscopic data is provided below. For specific instrument parameters, it is recommended to consult the original research articles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples of diallyl sulfide, diallyl disulfide, and diallyl trisulfide are typically dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz or 500 MHz for ¹H NMR).
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: Liquid samples of the allyl sulfide isomers can be analyzed neat (without a solvent) as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra.
-
Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000 to 400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like the allyl sulfides, Gas Chromatography (GC) is commonly coupled with Mass Spectrometry (GC-MS) for separation and analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). The fragmentation pattern of the molecular ion provides structural information.
Visualization of Formation Pathway
The allyl sulfide isomers discussed in this guide are naturally formed from the decomposition of allicin, a compound released when garlic is crushed or cut. The following diagram illustrates this transformation process.
Caption: Formation of Allyl Sulfide Isomers from Allicin.
References
- 1. Diallyl sulfide(592-88-1) 1H NMR [m.chemicalbook.com]
- 2. Diallyl Disulfide | C6H10S2 | CID 16590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl Trisulfide | C6H10S3 | CID 16315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diallyl sulfide [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - Diallyl trisulfide (C6H10S3) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to In Vitro Assays for Determining Allyl Sulfide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro assays used to determine the bioactivity of allyl sulfides, key organosulfur compounds found in garlic and other Allium species. The bioactivity of diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) is evaluated across anticancer, antioxidant, and anti-inflammatory assays. This guide presents quantitative data from various studies, detailed experimental protocols for key bioassays, and visual representations of the primary signaling pathways involved.
Data Presentation: Comparative Bioactivity of Allyl Sulfides
The following tables summarize the quantitative data for the bioactivity of DAS, DADS, and DATS in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC50 values represent the concentration of the allyl sulfide that inhibits the growth of 50% of the cancer cells.
| Allyl Sulfide | Cancer Cell Line | IC50 (µM) | Reference |
| Diallyl Sulfide (DAS) | Anaplastic Thyroid Carcinoma (ARO) | Inhibited proliferation in a dose-dependent manner | [1] |
| Diallyl Disulfide (DADS) | Human Breast Cancer (MDA-MB-231) | 24.12 ± 1.20 | [2] |
| Diallyl Disulfide (DADS) | Human Lung Cancer (A549) | 29.51 ± 0.98 | [2] |
| Diallyl Trisulfide (DATS) | Human Colon Cancer (HCT-15) | 11.5 | [3] |
| Diallyl Trisulfide (DATS) | Human Colon Cancer (DLD-1) | 13.3 | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The number of sulfur atoms in the allyl sulfide appears to correlate with anticancer activity, with DATS generally showing the highest potency.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to act as a free radical scavenger.
| Allyl Sulfide | IC50 (mg/mL) | Reference |
| Diallyl Disulfide (DADS) | 74.9 ± 3.43 | [4] |
| Diallyl Trisulfide (DATS) | 79.7 ± 0.93 | [4] |
| Ascorbic Acid (Standard) | 2.2 ± 2.43 | [4] |
Note: In this particular study, both DADS and DATS showed weaker DPPH radical scavenging activity compared to the standard antioxidant, ascorbic acid.
Anti-inflammatory Activity
Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. Limited direct comparative data for allyl sulfides was found. However, diallyl sulfide has been shown to block the induction of COX-2 expression.[5] Diallyl disulfide has also been demonstrated to down-regulate COX-2 expression in lipopolysaccharide-stimulated microglial cells.[6]
Nitric Oxide (NO) Inhibition
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is commonly used to measure nitrite (B80452), a stable and quantifiable breakdown product of NO. Diallyl disulfide has been shown to significantly inhibit the excessive production of nitric oxide in a dose-dependent manner in LPS-stimulated BV2 microglia.[6] Similarly, diallyl disulfide and diallyl trisulfide have been found to reverse the inhibition of cellular nitric oxide production by oxidized LDL.[7]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for determining the cytotoxic effects of allyl sulfides on cancer cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compounds (DAS, DADS, DATS) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the allyl sulfides in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value by plotting the percentage of viability against the concentration of the allyl sulfide.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the free radical scavenging activity of allyl sulfides.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Test compounds (DAS, DADS, DATS) dissolved in methanol
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the allyl sulfides in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For a spectrophotometer, mix 2 mL of DPPH solution with 1 mL of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol instead of the sample is also measured.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the allyl sulfide.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol provides a general method for screening the inhibitory activity of allyl sulfides against COX enzymes. Commercial kits are widely available and provide specific instructions.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (DAS, DADS, DATS)
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, substrate, cofactor, and test compounds in the appropriate buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 25°C.
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) kinetically for several minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol describes the measurement of nitrite accumulation in the supernatant of cultured macrophages as an indicator of NO production.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Test compounds (DAS, DADS, DATS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of allyl sulfides for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value can then be calculated.
Mandatory Visualization
Experimental Workflow for In Vitro Bioactivity Assays
Caption: Workflow for determining the in vitro bioactivity of allyl sulfides.
Signaling Pathways Modulated by Allyl Sulfides
NF-κB Signaling Pathway
Caption: Allyl sulfides inhibit the NF-κB signaling pathway.
p53 Signaling Pathway
Caption: Allyl sulfides can induce apoptosis via the p53 pathway.
Nrf2 Signaling Pathway
Caption: Allyl sulfides activate the Nrf2 antioxidant response pathway.
References
- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of diallyl disulfide on the production of inflammatory mediators and cytokines in lipopolysaccharide-activated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diallyl disulfide and diallyl trisulfide protect endothelial nitric oxide synthase against damage by oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for Allyl Sulfides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of allyl sulfides is a critical step in the creation of new therapeutic agents and functional materials. These organosulfur compounds, found in nature in plants like garlic, possess a wide range of biological activities. This guide provides an objective, data-driven comparison of prominent methods for their synthesis, complete with experimental protocols and mechanistic diagrams to aid in methodological selection.
This comparative analysis focuses on several key strategies for the formation of the C-S bond in allyl sulfides, including the Tsuji-Trost reaction, thiol-ene "click" chemistry, Thia-Michael addition, and various metal-catalyzed and metal-free approaches. Each method is evaluated based on its reaction conditions, yields, substrate scope, and overall advantages and limitations.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to allyl sulfides depends on several factors, including the desired regioselectivity, stereoselectivity, functional group tolerance, and scalability. The following sections provide a detailed overview of the most common and effective methods.
The Tsuji-Trost Reaction
A cornerstone of palladium-catalyzed allylic substitution, the Tsuji-Trost reaction facilitates the formation of a C-S bond through the reaction of an allylic electrophile with a thiol nucleophile.[1] The reaction proceeds through a π-allylpalladium intermediate, and the regioselectivity can often be controlled by the choice of ligands.[2][3]
Advantages:
-
Well-established and versatile method.
-
Can be rendered asymmetric with the use of chiral ligands.[4]
-
Tolerates a wide range of functional groups.
Disadvantages:
-
Requires a transition metal catalyst, which can be costly and may require removal from the final product.
-
The regioselectivity can be an issue with unsymmetrical allylic substrates.
Thiol-Ene Reaction
As a member of the "click chemistry" family, the thiol-ene reaction offers a highly efficient and atom-economical route to allyl sulfides.[5][6] This reaction can be initiated by radicals (light or heat) or by a nucleophilic catalyst, leading to the anti-Markovnikov addition of a thiol to an alkene.[5][7]
Advantages:
-
High yields and stereoselectivity.[5]
-
Mild reaction conditions.[7]
-
Insensitive to oxygen and water in many cases.
Disadvantages:
-
The radical-initiated pathway may not be suitable for all functional groups.
-
Control of polymerization can be a challenge with multifunctional substrates.
Thia-Michael Addition
The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, known as the Thia-Michael addition, is another powerful tool for the synthesis of sulfur-containing molecules.[8] This reaction can often be performed under catalyst-free conditions or with the use of a simple base or organocatalyst.[8]
Advantages:
-
High atom economy.[8]
-
Often proceeds under mild, catalyst-free conditions.[8]
-
Can be performed in environmentally benign solvents like water.
Disadvantages:
-
Limited to the use of α,β-unsaturated electrophiles.
-
The reversibility of the reaction can sometimes lead to lower yields.
Metal-Free Catalysis
To address the cost and toxicity concerns associated with transition metal catalysts, several metal-free methods have been developed. These often rely on organocatalysts or simple Brønsted or Lewis acids to promote the reaction.
-
TAPC (2,4,6-trichloro-1,3,5-triazine) : This catalyst has been shown to be effective for the reaction of benzylic alcohols with thiols under solvent-free conditions.[9][10]
-
p-TsOH (p-Toluenesulfonic acid) : This acid catalyst can mediate the direct α-substitution of Morita–Baylis–Hillman alcohols with thiols.[9]
Advantages:
-
Avoids the use of expensive and potentially toxic metals.
-
Often employs milder reaction conditions.
Disadvantages:
-
The substrate scope may be more limited compared to metal-catalyzed methods.
-
Catalyst loading can sometimes be high.
Direct Substitution of Allyl Alcohols
The direct use of allyl alcohols as electrophiles is an attractive strategy due to their ready availability. Several methods have been developed to facilitate this transformation.
-
Sn(OTf)₂ (Tin(II) triflate) : This Lewis acid catalyzes the synthesis of allyl sulfides from allyl alcohols and thiols at room temperature.[10][11]
-
BF₃·OEt₂ (Boron trifluoride diethyl etherate) : In the presence of this complex, various allyl alcohols react with thiols to give the corresponding allyl sulfides in good yields.[12]
Advantages:
-
Utilizes readily available starting materials.
-
Often proceeds under mild conditions.
Disadvantages:
-
The use of strong Lewis acids may not be compatible with all functional groups.
Quantitative Data Summary
The following table summarizes the performance of various synthetic methods for allyl sulfides based on reported experimental data.
| Method | Catalyst/Reagent | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tsuji-Trost | Pd(PPh₃)₄ | Allyl acetate (B1210297), Thiophenol | THF | 50 | 12 | ~95 | [2] |
| Ni-catalyzed | Ni(0)-triethyl phosphite (B83602) complex | Allylic acetate, Thiol | Not specified | Not specified | Not specified | Good | [10] |
| Ir-catalyzed | Iridium complex | Allyl carbonate, Aliphatic thiol | Dichloromethane (B109758) | Not specified | Not specified | Good | [9][10] |
| Sn(OTf)₂-catalyzed | Sn(OTf)₂ | Allyl alcohol, Thiol | Dichloromethane | RT | 12 | Good to excellent | [10][11] |
| In(III)-catalyzed | Indium triiodide | Allyl acetate, Thiosilane | Not specified | Not specified | Not specified | Good | [9][10] |
| Metal-Free (TAPC) | TAPC | Benzylic alcohol, Thiol | Solvent-free | Not specified | Not specified | Good to excellent | [9][10] |
| Metal-Free (p-TsOH) | p-TsOH | Morita–Baylis–Hillman alcohol, Thiol | Refluxing THF | Not specified | Not specified | Moderate to good | [9] |
| BF₃·OEt₂-mediated | BF₃·OEt₂ | Allyl alcohol, Thiophenol | Dichloromethane | RT | Not specified | Good to excellent | [12] |
| Microwave-assisted | Tetrabutylammonium (B224687) bromide | Allyl chloride, Sodium disulfide | Not specified | 195 W | 12 min | 82.2 | [13] |
Detailed Experimental Protocols
Tsuji-Trost Reaction for the Synthesis of Allyl Phenyl Sulfide (B99878)
Experimental Procedure: To a suspension of t-BuOK (2.0 eq) in dry THF (160 mL) was added thiophenol (1.1 eq) dropwise over 5 min at 0 °C under an argon atmosphere. The mixture was allowed to warm to 25 °C and stirred for 10 min. Pd(PPh₃)₄ (0.05 eq) was added in one portion. A solution of allyl acetate (1.0 eq) in THF (40 mL) was added dropwise over 10 min. The reaction mixture was stirred at 50 °C for 12 hours. The mixture was then quenched with water and extracted with EtOAc. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired allyl phenyl sulfide.[2]
Sn(OTf)₂-Catalyzed Synthesis of Allyl Sulfides from Allyl Alcohols
Experimental Procedure: To a solution of allyl alcohol (1.0 mmol) and thiol (1.2 mmol) in dichloromethane (5 mL) was added Sn(OTf)₂ (0.1 mmol) at room temperature. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with dichloromethane, and the combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue was purified by flash column chromatography to afford the corresponding allyl sulfide.[11]
Microwave-Assisted Synthesis of Diallyl Disulfide
Experimental Procedure: Sodium disulfide (0.65 eq) and tetrabutylammonium bromide (TBAB) (0.021:1 mass ratio to sodium disulfide) were placed in a reaction vessel. Allyl chloride (1.0 eq) was added, and the mixture was subjected to microwave irradiation at 195 W for 12 minutes. After cooling, the reaction mixture was extracted with an appropriate organic solvent. The organic layer was washed with water, dried, and concentrated to give diallyl disulfide.[13]
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms and workflows of key synthetic methods.
Caption: Catalytic cycle of the Tsuji-Trost reaction for allyl sulfide synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Allyl Isopropyl Sulfide: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of allyl isopropyl sulfide (B99878), catering to researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Allyl isopropyl sulfide is a flammable and hazardous chemical that requires careful handling and disposal.[1][2] Improper disposal can lead to safety hazards, including fire and adverse health effects, as well as environmental contamination. Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all local, regional, and national hazardous waste regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the chemical and its waste away from heat, sparks, open flames, and other sources of ignition.[1][2] Use only non-sparking tools when handling containers of this substance.[1]
Spill Management
In the event of a spill, immediately isolate the area. For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[1] Collect the absorbed material and place it into a suitable, closed container for disposal.[1] For large spills, consider initial downwind evacuation for at least 300 meters (1000 feet).[3]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Use a container compatible with this compound. High-density polyethylene (B3416737) (HDPE) or the original container are often suitable choices.
-
The container must be in good condition, with no cracks or leaks.
-
Clearly label the container as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., Flammable Liquid).[4]
-
-
Collection of Waste:
-
Carefully transfer the waste chemical into the designated container, avoiding splashes or spills.
-
Keep the container tightly closed when not in use.[1]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate and dispose of it as hazardous waste along with the this compound waste.[5]
-
After triple rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a clear and accurate description of the waste.
-
Do not attempt to dispose of this compound by pouring it down the drain or in the regular trash.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C6H12S | [6][7][] |
| Molecular Weight | 116.23 g/mol | [6] |
| Flash Point | 133.3°F (Allyl Propyl Disulfide) | [3] |
| Water Solubility | Insoluble | [1][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. louisville.edu [louisville.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
